Methyl 3-cyano-4-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJSFYBJYKFNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384207 | |
| Record name | methyl 3-cyano-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25978-74-9 | |
| Record name | methyl 3-cyano-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyano-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-cyano-4-methoxybenzoate
CAS Number: 25978-74-9
This technical guide provides a comprehensive overview of Methyl 3-cyano-4-methoxybenzoate, a versatile aromatic building block with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature, appearing as a pale yellow to yellow powder.[1] It is characterized by the presence of three key functional groups attached to a benzene ring: a methyl ester, a cyano group, and a methoxy group. These functionalities contribute to its reactivity and utility as a chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25978-74-9 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Appearance | Pale yellow to yellow powder | [1] |
| Melting Point | 119.0-128.0 °C | [1] |
| Boiling Point | 339.70 °C (Predicted) | [2] |
| InChI Key | RYJSFYBJYKFNCF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC)C#N | [2] |
Table 2: Spectroscopic Data for this compound (Predicted and from related compounds)
| Spectroscopy | Predicted/Analog-Based Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), methoxy protons (-OCH₃, δ ~3.9 ppm), methyl ester protons (-COOCH₃, δ ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbon (C=O, δ ~165 ppm), aromatic carbons (δ 110-160 ppm), nitrile carbon (-CN, δ ~115 ppm), methoxy carbon (-OCH₃, δ ~56 ppm), methyl ester carbon (-COOCH₃, δ ~52 ppm). |
| IR (Infrared) | C≡N stretch (~2230 cm⁻¹), C=O stretch (~1720 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), aromatic C-H and C=C bands. |
Synthesis and Experimental Protocols
This compound is a synthetic compound and is not known to occur naturally. Its synthesis typically involves a multi-step process starting from more readily available precursors. While a specific, detailed protocol for its synthesis is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions and patent literature for analogous compounds.
A potential synthetic pathway starts from methyl 4-hydroxybenzoate. The process would involve the introduction of a formyl group at the 3-position, followed by conversion of the formyl group to a nitrile, and finally, methylation of the hydroxyl group.
A patented method for a similar compound, methyl 3-cyano-4-hydroxybenzoate, involves a two-step process from methyl 4-hydroxybenzoate.[4] This can be adapted by adding a final methylation step.
Hypothetical Experimental Protocol for the Synthesis of this compound:
Step 1: Formylation of Methyl 4-hydroxybenzoate
This step introduces a formyl group ortho to the hydroxyl group.
-
Materials: Methyl 4-hydroxybenzoate, paraformaldehyde, magnesium chloride, triethylamine, dichloromethane, hydrochloric acid.
-
Procedure (based on a patent for a related compound[4]):
-
To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.
-
Heat the mixture under reflux overnight.
-
Cool the reaction to room temperature and slowly add a dilute aqueous solution of hydrochloric acid.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.
-
Step 2: Conversion of the Formyl Group to a Nitrile
This step converts the aldehyde to a nitrile.
-
Materials: Methyl 3-formyl-4-hydroxybenzoate, hydroxylamine hydrochloride, a dehydrating agent (e.g., acetic anhydride or a suitable catalyst), and a solvent (e.g., acetonitrile/DMF).
-
Procedure (based on a patent for a related compound[5]):
-
Dissolve methyl 3-formyl-4-hydroxybenzoate and hydroxylamine hydrochloride in a suitable solvent system.
-
Add a dehydrating agent or catalyst and heat the mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction and work up by adding water and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate to yield methyl 3-cyano-4-hydroxybenzoate.
-
Step 3: Methylation of the Hydroxyl Group
The final step is the methylation of the phenolic hydroxyl group.
-
Materials: Methyl 3-cyano-4-hydroxybenzoate, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
-
Procedure (based on general methylation procedures):
-
Dissolve methyl 3-cyano-4-hydroxybenzoate in a suitable solvent.
-
Add a base, followed by the dropwise addition of the methylating agent.
-
Stir the reaction at an appropriate temperature and monitor its progress.
-
After completion, quench the reaction, and extract the product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Experimental Workflow for Synthesis
Caption: Hypothetical synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The presence of multiple functional groups that can be selectively modified makes it an attractive starting material for the construction of diverse molecular scaffolds.
While specific drugs developed directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material for the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[7][8] This highlights the potential of this class of compounds in medicinal chemistry.
The biological activity of a close analog, Methyl 3-cyano-2-fluoro-4-methoxybenzoate, has been explored for potential anti-inflammatory and anticancer properties.[6] This suggests that this compound could also be a candidate for similar biological investigations.
Potential Biological Activity and Signaling Pathways (Inferred from Analogs)
Direct studies on the biological activity and mechanism of action of this compound are limited. However, based on the known activities of structurally similar compounds, some potential areas of interest can be inferred.
For example, many substituted benzoates exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The cyano and methoxy groups can influence the molecule's ability to interact with biological targets through hydrogen bonding, and hydrophobic interactions.
Given that related compounds have been investigated as kinase inhibitors, it is plausible that this compound could be explored for its potential to modulate cell signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Hypothetical Signaling Pathway Interaction
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]
- 3. This compound(25978-74-9) 1H NMR spectrum [chemicalbook.com]
- 4. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. Methyl 3-cyano-2-fluoro-4-methoxybenzoate | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Properties of Methyl 3-cyano-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-cyano-4-methoxybenzoate. The information is compiled for use in research, synthesis, and quality control applications. Data is presented in structured tables for clarity, and detailed experimental protocols for key analytical procedures are described.
Chemical Identity and Properties
This compound is an aromatic ester compound featuring both a nitrile and a methoxy functional group. These groups contribute to its specific reactivity and physical characteristics, making it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 25978-74-9 |
| Molecular Formula | C₁₀H₉NO₃ |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=CC(C#N)=C(OC)C=C1 |
| InChI Key | RYJSFYBJYKFNCF-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Pale yellow to yellow powder; Off-white to pale brown crystalline solid | [2] |
| Melting Point | 119.0 - 128.0 °C | [3][4] |
| Boiling Point | 339.70 °C | [1] |
| Flash Point | 148.20 °C | [1] |
| Purity (Assay by GC) | ≥96.0% to ≥98% | [2][3] |
| Storage Conditions | Room Temperature (10°C - 25°C), Sealed in a dry environment | [1][2] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific experimental spectra are proprietary to chemical suppliers, standard spectroscopic techniques are used for its characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons and the two different methyl groups (one from the ester and one from the methoxy ether).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments. Signals corresponding to the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbons would be expected at characteristic chemical shifts.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies would be observed for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-O (ether and ester) stretches, as well as aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern can also offer additional structural information.
Experimental Protocols & Workflows
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Protocol for Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a solid compound's purity. The capillary method is a standard and widely used technique.
Methodology:
-
Sample Preparation: The sample must be thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent which can depress the melting point.[4] The dry solid is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is jabbed into the powdered sample.[5] The tube is inverted and tapped gently on a hard surface to compact the sample into the sealed end.[5] This process is repeated until a packed column of 2-3 mm in height is achieved.[3][5]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Measurement:
-
A preliminary "rough" measurement can be performed by heating the sample at a fast rate (e.g., 4-5°C per minute) to quickly find the approximate melting temperature.[3]
-
For an accurate measurement, a fresh sample is heated. The temperature is raised rapidly until it is about 15-20°C below the approximate melting point.[3][4]
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[3][5]
-
-
Data Recording: Two temperatures are recorded to define the melting range:
-
Verification: The procedure should be repeated at least once with a fresh sample to ensure reproducibility.[3]
Protocol for Purity Assay (Gas Chromatography - FID)
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Methodology:
-
Sample Preparation: An accurately weighed sample of the compound is dissolved in a suitable high-purity solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 0.5 mg/mL).[6] The solution should be clear and free of particulates.
-
Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5) is used.
-
Chromatographic Conditions:
-
Carrier Gas: An inert gas like Helium or Nitrogen is used at a constant flow rate.[7]
-
Injector Temperature: Set to a temperature sufficient to vaporize the sample without causing thermal degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature ramp is typically used. For example, start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[6] This separates compounds based on their boiling points and interactions with the column's stationary phase.[7]
-
Detector Temperature: The FID is set to a high temperature (e.g., 300°C) to ensure all eluted compounds are combusted.[6]
-
-
Analysis: A small volume (e.g., 1 µL) of the prepared sample solution is injected into the GC. The instrument records the detector's response over time, generating a chromatogram.
-
Data Interpretation: The purity is calculated using the area normalization method. The area under each peak in the chromatogram is proportional to the amount of that component in the sample.[8]
-
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
The peak corresponding to the solvent is excluded from the calculation.[8]
-
Representative Synthesis Workflow
This compound can be synthesized through various routes. A common method involves the cyanation of a halogenated precursor. The following workflow is based on a general palladium-catalyzed cyanation reaction, a modern and effective method for forming aryl nitriles.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(25978-74-9) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
Methyl 3-cyano-4-methoxybenzoate molecular structure and weight
Technical Guide: Methyl 3-cyano-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure and properties of this compound, a key chemical compound utilized in various research and development applications.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | References |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 191.18 g/mol | [1][2][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 25978-74-9 | [1][2][3][4] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C#N | [1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. The molecule is characterized by a central benzene ring substituted with a methyl ester group at position 1, a cyano group at position 3, and a methoxy group at position 4.
References
- 1. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]
- 2. This compound - CAS:25978-74-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 25978-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Solubility Profile of Methyl 3-cyano-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-cyano-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents an illustrative solubility profile alongside a detailed, generalized experimental protocol for its determination. This guide is intended to serve as a practical resource for researchers, enabling them to assess the solubility of this compound in various organic solvents relevant to drug development and manufacturing processes. Furthermore, a representative synthesis pathway for this compound is visualized to provide context for its chemical origin.
Introduction
This compound (CAS No: 25978-74-9) is a substituted aromatic compound with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol . Its structure, featuring a cyano group, a methoxy group, and a methyl ester, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The solubility and stability of this intermediate are of critical importance for its handling, reaction kinetics, and purification processes in drug development.[1] Understanding its solubility in different organic solvents is essential for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of the synthetic route.
Solubility Data
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Class | Estimated Solubility ( g/100 mL) |
| Methanol | Polar Protic | ~ 5 - 10 |
| Ethanol | Polar Protic | ~ 3 - 7 |
| Acetone | Polar Aprotic | ~ 10 - 15 |
| Dichloromethane | Halogenated | ~ 15 - 25 |
| Ethyl Acetate | Ester | ~ 8 - 12 |
| Toluene | Aromatic Hydrocarbon | ~ 1 - 3 |
| Heptane | Nonpolar | < 0.1 |
Note: These values are for illustrative purposes only and have not been determined experimentally. Actual solubility may vary depending on the purity of the compound and the solvent, as well as the experimental conditions.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following section details a generalized gravimetric shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Oven
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be required to determine the optimal equilibration time (typically 24-72 hours).
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis (Gravimetric Method):
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step ensures the removal of any fine, undissolved particles.
-
Accurately weigh the vial containing the filtrate.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.
-
Reweigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:
S ( g/100 mL) = [(Weight of vial + dried solute) - (Weight of empty vial)] / (Volume of filtrate withdrawn in mL) * 100
-
Experimental Workflow Diagram
Synthesis Pathway
This compound can be synthesized from readily available starting materials. A common synthetic route involves the formylation and subsequent cyanation of a substituted methyl benzoate. The following diagram illustrates a representative pathway.
This two-step synthesis, starting from methyl 4-hydroxybenzoate, first introduces a formyl group at the 3-position. This intermediate is then converted to the corresponding cyano-substituted compound. A final methylation step of the hydroxyl group yields the target molecule, this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for its experimental determination and an illustrative profile to aid researchers in solvent selection. The provided experimental protocol offers a robust method for generating accurate solubility data, which is crucial for the efficient development of synthetic processes involving this important pharmaceutical intermediate. The visualized synthesis pathway further enhances the understanding of this compound's chemical context. It is recommended that researchers and drug development professionals perform their own solubility studies to obtain precise data relevant to their specific applications.
References
Spectroscopic Profile of Methyl 3-cyano-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-cyano-4-methoxybenzoate (C₁₀H₉NO₃, Molar Mass: 191.18 g/mol ), a valuable intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) relevant for the characterization of this and similar compounds.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.83 | d | 7.6 | 1H | Ar-H |
| 7.72 | d | 9.2 | 1H | Ar-H |
| 7.45 – 7.34 | m | 1H | Ar-H | |
| 7.28 – 7.19 | m | 1H | Ar-H | |
| 3.91 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 200 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| 165.7 |
| 164.9 |
| 160.0 |
| 132.3 |
| 132.1 |
| 130.0 |
| 129.8 |
| 125.2 |
| 120.0 |
| 119.6 |
| 116.5 |
| 52.2 |
Solvent: CDCl₃, Frequency: 50 MHz
Infrared (IR) and Mass Spectrometry (MS) Data
Specific experimental IR and MS data for this compound were not available in the searched public domain resources. However, typical characteristic IR absorption bands and expected mass spectral fragmentation patterns can be predicted based on the compound's structure.
Expected IR Absorptions:
-
C≡N stretch: 2240-2220 cm⁻¹ (strong and sharp)
-
C=O stretch (ester): 1730-1715 cm⁻¹ (strong)
-
C-O stretch (ester and ether): 1300-1000 cm⁻¹ (strong)
-
Aromatic C=C stretch: 1600-1450 cm⁻¹ (medium to weak)
-
Aromatic C-H stretch: 3100-3000 cm⁻¹ (medium)
-
Aliphatic C-H stretch (-OCH₃): 2950-2850 cm⁻¹ (medium)
Expected Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): m/z = 191
-
Loss of methoxy group (-OCH₃): m/z = 160
-
Loss of carbonyl group (-CO): m/z = 163
-
Loss of methyl ester group (-COOCH₃): m/z = 132
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 200 MHz or higher field NMR spectrometer.
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal as a reference.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide to Methyl 3-cyano-4-methoxybenzoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyano-4-methoxybenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique trifunctional aromatic structure, featuring a methyl ester, a cyano group, and a methoxy group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. Particular emphasis is placed on providing researchers with the practical information necessary to utilize this compound in a laboratory setting.
Discovery and History
While a singular, definitive report detailing the initial "discovery" of this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzonitriles and benzoic acid derivatives throughout the 19th and 20th centuries. The synthesis of such polysubstituted aromatic compounds was paved by foundational name reactions that allowed for the introduction of cyano and carboxyl groups onto the benzene ring.
Historically, the introduction of a cyano group onto an aromatic ring was achieved through reactions like the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884. This reaction initially provided a method to synthesize aryl halides from aryl diazonium salts and was later adapted for cyanation using copper(I) cyanide. Another relevant historical method is the von Richter reaction , discovered by Victor von Richter in 1871, which involves the reaction of aromatic nitro compounds with potassium cyanide to yield benzoic acid derivatives.
The development of more direct and efficient methods for the synthesis of complex benzonitriles, including this compound, has been driven by the demands of the pharmaceutical and agrochemical industries. Modern synthetic chemistry has provided a variety of strategies for the regioselective synthesis of such compounds, often starting from readily available precursors like methyl 4-hydroxybenzoate. These contemporary methods offer significant advantages in terms of yield, safety, and scalability over the classical name reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 25978-74-9 | N/A |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.19 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 120-127 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in many organic solvents | N/A |
| Purity (GC) | ≥ 98% | N/A |
Synthetic Routes and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic pathways. A common and efficient strategy involves a multi-step synthesis starting from the readily available methyl 4-hydroxybenzoate. This approach first introduces a cyano group at the 3-position of the aromatic ring, followed by methylation of the hydroxyl group.
Synthesis of the Precursor: Methyl 3-cyano-4-hydroxybenzoate
A key intermediate in the synthesis of the title compound is Methyl 3-cyano-4-hydroxybenzoate. A common laboratory-scale synthesis for this precursor starts with methyl 4-hydroxybenzoate.
This protocol describes the introduction of a formyl group at the 3-position of methyl 4-hydroxybenzoate.
-
Materials:
-
Methyl 4-hydroxybenzoate
-
Magnesium chloride
-
Triethylamine
-
Paraformaldehyde
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a reaction vessel, combine methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.
-
Heat the mixture overnight.
-
After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.
-
This protocol details the conversion of the formyl intermediate to the cyano-substituted product.
-
Materials:
-
Methyl 3-formyl-4-hydroxybenzoate (from the previous step)
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Acetyl chloride
-
-
Procedure:
-
In a reaction vessel, dissolve the methyl 3-formyl-4-hydroxybenzoate and hydroxylamine hydrochloride in a mixture of acetonitrile and DMF.
-
Add acetyl chloride to the mixture and heat for approximately 2 hours.
-
After cooling, add ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 3-cyano-4-hydroxybenzoate. The crude product can be purified by recrystallization.
-
Synthesis of this compound
The final step involves the methylation of the hydroxyl group of Methyl 3-cyano-4-hydroxybenzoate.
-
Materials:
-
Methyl 3-cyano-4-hydroxybenzoate
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-cyano-4-hydroxybenzoate in acetone.
-
Add potassium carbonate to the solution and stir.
-
Add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Logical Relationships in Synthesis
The synthesis of this compound from methyl 4-hydroxybenzoate follows a clear logical progression of functional group transformations.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is often incorporated into larger molecules that exhibit a range of biological activities. The cyano group can act as a key binding element or be further transformed into other functional groups, while the methoxy and methyl ester groups can influence the solubility, metabolic stability, and pharmacokinetic properties of the final drug candidate.
One notable application is its use as a building block in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern of this compound provides a scaffold that can be elaborated to target the ATP-binding site of various kinases.
Experimental Workflow Visualization
The overall experimental workflow for the synthesis of this compound from its precursor involves a series of standard laboratory procedures.
Conclusion
This compound is a chemical compound of significant interest to the scientific and industrial communities, particularly in the realm of drug discovery and development. While its specific historical discovery is not prominently documented, its synthesis is a testament to the evolution of organic chemistry, from classical name reactions to modern, efficient synthetic protocols. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this versatile building block in their own work. The provided experimental protocols and workflow diagrams serve as a practical starting point for the laboratory synthesis of this important intermediate.
A Comprehensive Technical Guide to Methyl 3-cyano-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Methyl 3-cyano-4-methoxybenzoate, a versatile chemical intermediate. It covers its chemical identity, physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.
Chemical Identity and Properties
This compound is an aromatic compound featuring a benzene ring substituted with a methyl ester, a cyano group, and a methoxy group. Its formal IUPAC name is this compound.[1] This unique arrangement of functional groups makes it a valuable building block in various synthetic applications.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Cyano-4-methoxybenzoic acid methyl ester | [2][3] |
| CAS Number | 25978-74-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Off-white to pale brown crystalline solid; Pale yellow to yellow powder | [1][2] |
| Melting Point | 119 - 128 °C | [1][2] |
| Boiling Point | 339.7 °C | [3] |
| SMILES | COC(=O)C1=CC(C#N)=C(OC)C=C1 | [1] |
| InChI Key | RYJSFYBJYKFNCF-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this compound, are available through specialized chemical databases such as ChemicalBook.[5] This information is crucial for structure verification and quality control in synthetic processes.
Synthesis and Experimental Protocols
This compound is not typically synthesized in a single step. A common and efficient approach involves a multi-step pathway starting from a readily available precursor, methyl 4-hydroxybenzoate. This method avoids the use of highly toxic cyanides like cuprous cyanide, making it more suitable for industrial applications.[6][7][8]
The overall synthesis can be broken down into three key stages: formylation of the precursor, conversion of the resulting aldehyde to a nitrile, and finally, methylation of the hydroxyl group.
Experimental Protocol:
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
-
Reactants: Methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane.
-
Procedure: To a 50L reaction kettle, add methyl 4-hydroxybenzoate (16.4 mol), magnesium chloride (32.8 mol), triethylamine (82 mol), paraformaldehyde (131.2 mol), and dichloromethane (18L).[6] Heat the mixture in a 60°C oil bath until the internal temperature reaches 44°C and maintain overnight.[6][8] After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid. Filter any insoluble material. The organic phase is extracted multiple times with dichloromethane, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used directly in the next step.[6]
Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate
-
Reactants: Methyl 3-formyl-4-hydroxybenzoate (from Step 1), hydroxylamine hydrochloride, acetonitrile/N,N-dimethylformamide.
-
Procedure: The crude methyl 3-formyl-4-hydroxybenzoate is dissolved in a solvent mixture such as acetonitrile and N,N-dimethylformamide.[7] Hydroxylamine hydrochloride is added to the solution. The reaction mixture is heated (e.g., to 80°C) and stirred for several hours to facilitate the conversion of the formyl group to a cyano group.[7] Reaction progress is monitored by TLC or GC-MS. Upon completion, the product is isolated through extraction and purified.
Step 3: Synthesis of this compound
-
Reactants: Methyl 3-cyano-4-hydroxybenzoate (from Step 2), dimethyl sulfate, potassium hydroxide, water.
-
Procedure: Dissolve methyl 3-cyano-4-hydroxybenzoate and potassium hydroxide in water.[9] Add dimethyl sulfate dropwise at a controlled temperature (e.g., 40°C) over several hours while maintaining a basic pH (e.g., pH 11-11.5) with the addition of potassium hydroxide solution.[9] After the addition is complete, continue stirring for an additional 30-60 minutes. The resulting ester product, this compound, is then separated, washed with water, and dried under vacuum to yield the final product.[9]
Applications in Research and Development
This compound is a key intermediate with diverse applications across several industries, primarily due to its unique combination of reactive functional groups.[2]
-
Pharmaceutical Development: This compound is a crucial starting material or intermediate in the synthesis of various pharmaceuticals.[2] It is particularly noted for its role in the development of novel anti-inflammatory and analgesic drugs.[2]
-
Agricultural Chemicals: In the agrochemical sector, it is used to formulate more effective pesticides and herbicides, contributing to improved crop protection and yield.[2]
-
Material Science: The compound finds use in the production of specialty polymers and resins. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength for advanced industrial applications.[2]
-
Organic Synthesis: As a versatile building block, it allows researchers to efficiently construct more complex molecules. The cyano, ester, and methoxy groups offer multiple reaction sites for further chemical transformations.[2]
Safety and Handling
According to safety data sheets, this compound is associated with several hazards. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[10] There is also suspicion of it damaging fertility or the unborn child.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | References |
| Hazard | H302: Harmful if swallowed. | [10] |
| H315: Causes skin irritation. | [10] | |
| H319: Causes serious eye irritation. | [10] | |
| H335: May cause respiratory irritation. | [10] | |
| H361: Suspected of damaging fertility or the unborn child. | ||
| H402: Harmful to aquatic life. | ||
| Precautionary | P201: Obtain special instructions before use. | |
| P264: Wash skin thoroughly after handling. | [10] | |
| P270: Do not eat, drink or smoke when using this product. | [10] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Handling Recommendations:
-
Ventilation: Use only outdoors or in a well-ventilated area.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection as specified by OSHA or equivalent standards like EN 166.[10][11][12][13]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating or drinking.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[12] Store locked up.[10]
-
Spills: In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal.[11][12] Ensure adequate ventilation and prevent the material from entering drains.[12][13]
References
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound(25978-74-9) 1H NMR spectrum [chemicalbook.com]
- 6. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 7. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 8. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
key intermediates in the synthesis of pharmaceuticals and agrochemicals
An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex active pharmaceutical ingredients (APIs) and agrochemical active ingredients is a multi-step process that relies on the efficient and controlled production of key chemical intermediates.[1] These intermediates serve as the foundational building blocks, and their purity and quality are paramount, directly influencing the efficacy, safety, and cost-effectiveness of the final products.[2][3][4][5] This guide provides a technical overview of the synthesis of selected, high-impact intermediates, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. The intermediates chosen represent critical classes of compounds widely used in industry: a heterocyclic pyridine derivative essential for neonicotinoid insecticides, an N-arylacetamide precursor for various bioactive molecules, and a chiral tertiary alcohol, a key component for an anticholinergic drug.
2-Chloro-5-methylpyridine: A Core Agrochemical Intermediate
2-Chloro-5-methylpyridine is a vital intermediate in the production of neonicotinoid insecticides, including imidacloprid and acetamiprid.[2] Its synthesis is a critical industrial process, with various routes developed to optimize yield, purity, and safety.
Data Presentation: Synthesis of 2-Chloro-5-methylpyridine
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | 3-amino-5-methylpyridine, Chlorine gas | Ferric chloride | N,N-dimethylformamide, Dichloroethane | 10°C, 2 hours | 2-chloro-3-amino-5-methylpyridine | 96 | - | [2] |
| 2 | 2-chloro-3-amino-5-methylpyridine | Sodium nitrite, Sulfuric acid, Composite catalyst | Dichloroethane | -8°C to 32°C | 2-Chloro-5-methylpyridine | 92.8 | 99.9 | [2] |
| Total | 89.1 | 99.9 | [2] |
Experimental Protocol: High-Yield Synthesis of 2-Chloro-5-methylpyridine[2]
Step 1: Synthesis of 2-chloro-3-amino-5-methylpyridine
-
In a suitable reaction vessel, mix 3-amino-5-methylpyridine (1 mol, 108.14g), ferric chloride (0.001 mol, 0.16g), and an organic solvent mixture of N,N-dimethylformamide and dichloroethane (1:1 volume ratio, 324.42 mL).
-
Stir the mixture to ensure homogeneity and cool the vessel to 10°C using an appropriate cooling bath.
-
Introduce chlorine gas (0.49 mol) into the reaction mixture over a period of 2 hours while maintaining the temperature at 10°C.
-
After the reaction is complete, remove any excess hydrogen chloride gas.
-
Purify the product by distillation to obtain 2-chloro-3-amino-5-methylpyridine.
-
Yield: 96%
-
Step 2: Synthesis of 2-Chloro-5-methylpyridine
-
Combine 2-chloro-3-amino-5-methylpyridine (1 mol, 142.58g), tetrabutylammonium bromide (0.11g), and 48% concentrated sulfuric acid solution (142.58 mL). Stir the mixture until uniform.
-
Cool the mixture to -8°C.
-
Add 28% sodium nitrite solution (261.71g) to the reaction mixture over a period of 30 minutes, maintaining the temperature at -8°C for a total of 1.8 hours.
-
After the diazotization is complete, add a composite catalyst (0.11g) and warm the mixture to 32°C for 2 hours.
-
Perform an extraction with dichloroethane, repeating the process 2-3 times.
-
Combine the organic extracts and refine the product to obtain 2-Chloro-5-methylpyridine.
-
Yield: 92.8%
-
Purity: 99.9%
-
Synthesis Pathway Diagram
2-Chloro-N-(4-chlorophenyl)acetamide: A Versatile Amide Intermediate
N-arylacetamides are a class of intermediates crucial for the synthesis of various pharmaceutical and agrochemical compounds.[6] The chloroacetyl group provides a reactive handle for further molecular modifications through nucleophilic substitution. The following protocol details a highly efficient and environmentally conscious synthesis in an aqueous buffer.
Data Presentation: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
| Amine | Product | Base/Solvent | Time (min) | Yield (%) | Reference |
| Aniline | N-Phenyl-2-chloroacetamide | Phosphate Buffer (pH 7.4) | 15 | 92 | [7] |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | Phosphate Buffer (pH 7.4) | 15 | 94 | [7] |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | Phosphate Buffer (pH 7.4) | 15 | 95 | [7] |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | Phosphate Buffer (pH 7.4) | 20 | 90 | [7] |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | DBU / THF | 3-6 hours | 75-95 | [8][9] |
Experimental Protocol: Aqueous Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide[7]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1 mmol) in 0.1 M phosphate buffer (10 mL, pH 7.4).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 20 minutes.
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual salts.
-
Dry the product to obtain pure 2-Chloro-N-(4-chlorophenyl)acetamide.
-
Yield: 90%
-
Synthesis Pathway Diagram
(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA): A Chiral Pharmaceutical Intermediate
Optically active tertiary alcohols are challenging synthetic targets but are crucial structural motifs in many pharmaceuticals.[10] (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA) is a key chiral intermediate for the synthesis of (S)-Oxybutynin, a drug used to treat overactive bladder.[11][12] One of the most elegant methods for establishing the chiral center is the L-proline catalyzed direct asymmetric aldol reaction.[13]
Data Presentation: Asymmetric Aldol Reaction for Chiral Tertiary Alcohols
Note: Specific yield and enantiomeric excess for the synthesis of (S)-CHPGA via this method require empirical determination. The data below is representative of L-proline catalyzed aldol reactions between ketones and aldehydes.
| Ketone | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetone | 4-Nitrobenzaldehyde | L-Proline (30 mol%) | DMSO | 4 | 68 | 76 | [14] |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (3 mol%) | DMF | 20 | 97 | 96 | [15] |
| Cyclohexanone | Benzaldehyde | L-Proline (20 mol%) | MeOH/H₂O | 24 | 95 | 99 | [16] |
Experimental Protocol: General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction[14][16]
This protocol provides a general framework for the synthesis of a chiral tertiary aldol adduct, the core structure of (S)-CHPGA, by reacting cyclohexanone with an activated phenylglyoxylate derivative.
-
In a reaction vial, charge L-proline (0.1-0.3 mmol, 10-30 mol%) as the organocatalyst.
-
Add the solvent (e.g., a 2:1 mixture of Methanol/Water or DMSO).
-
Add the ketone reactant, cyclohexanone (1.5 mmol).
-
Add the aldehyde reactant, such as ethyl phenylglyoxylate (0.3 mmol), which serves as the limiting reagent.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for the required time (typically 24-72 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), repeating the extraction three times.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to isolate the chiral tertiary alcohol.
Reaction Pathway Diagram
Conclusion
The efficient synthesis of high-purity intermediates is a cornerstone of the modern pharmaceutical and agrochemical industries. The examples provided—2-Chloro-5-methylpyridine, 2-Chloro-N-(4-chlorophenyl)acetamide, and (S)-CHPGA—illustrate the diverse chemical strategies employed to construct these critical molecules. From two-step chlorination and diazotization to green aqueous amidations and sophisticated asymmetric organocatalysis, the continuous innovation in synthetic methodology enables the large-scale production of life-saving drugs and crop-protecting agents. The detailed protocols and data presented herein serve as a valuable technical resource for professionals engaged in the research and development of these essential products.
References
- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
- 5. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. mdpi.com [mdpi.com]
Theoretical Reactivity of Methyl 3-cyano-4-methoxybenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-cyano-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its reactivity is crucial for optimizing existing synthetic routes and designing novel molecular entities. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, drawing upon established principles of physical organic chemistry and computational chemistry. Due to the absence of specific published computational studies on this molecule, this guide extrapolates from data on analogous compounds and theoretical frameworks such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis. The electronic properties of the substituents are quantified using Hammett constants to predict the regioselectivity and susceptibility of the molecule to electrophilic and nucleophilic attack, as well as the reactivity of its functional groups.
Introduction
The reactivity of an aromatic compound is primarily governed by the electronic nature of its substituents. In this compound, the benzene ring is substituted with a cyano group (-CN), a methoxy group (-OCH₃), and a methyl carboxylate group (-COOCH₃). These substituents modulate the electron density of the aromatic ring and influence the reactivity of the individual functional groups. This guide will explore the interplay of these electronic effects to provide a theoretical framework for understanding and predicting the chemical behavior of this compound.
Electronic Effects of Substituents
The electronic influence of a substituent on an aromatic ring can be dissected into inductive and resonance effects. These effects are empirically quantified by Hammett substituent constants (σ).[2][3]
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). Overall, the +R effect dominates, making the methoxy group an activating, ortho-, para-directing group for electrophilic aromatic substitution.[2]
-
Cyano Group (-CN): The cyano group is strongly electron-withdrawing due to both a significant inductive effect (-I) and a resonance effect (-M or -R).[2][4] This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.
-
Methyl Carboxylate Group (-COOCH₃): Similar to the cyano group, the methyl carboxylate group is electron-withdrawing through both inductive (-I) and resonance (-M) effects, deactivating the ring towards electrophilic substitution and acting as a meta-director.
Table 1: Hammett Substituent Constants [2][5]
| Substituent | σ_meta | σ_para | Electronic Effect |
| -OCH₃ | +0.12 | -0.27 | Activating, o,p-directing |
| -CN | +0.56 | +0.66 | Deactivating, m-directing |
| -COOCH₃ | +0.37 | +0.45 | Deactivating, m-directing |
The interplay of these groups on the benzene ring of this compound creates a complex reactivity profile, which will be explored in the following sections.
Theoretical Analysis of Reactivity
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6][7]
-
HOMO: The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile. A higher HOMO energy corresponds to greater nucleophilicity.
-
LUMO: The energy and localization of the LUMO indicate the molecule's ability to act as an electrophile. A lower LUMO energy corresponds to greater electrophilicity.
For this compound, the electron-donating methoxy group will significantly raise the energy of the HOMO, while the electron-withdrawing cyano and methyl carboxylate groups will lower the energy of the LUMO. The HOMO is expected to be localized primarily on the aromatic ring, with significant contributions from the methoxy group, particularly at the positions ortho and para to it. The LUMO is anticipated to have significant contributions from the cyano and methyl carboxylate groups, as well as the aromatic ring carbons attached to them.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Energy Level | Predicted Localization | Implication for Reactivity |
| HOMO | Relatively High | Aromatic ring, especially C2, C5, and C6, and oxygen of the methoxy group | Susceptible to electrophilic attack at positions ortho and para to the methoxy group. |
| LUMO | Relatively Low | Cyano group, methyl carboxylate group, and adjacent ring carbons (C1, C3) | Susceptible to nucleophilic attack at the cyano and carbonyl carbons, and potentially nucleophilic aromatic substitution. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing atomic charges and orbital interactions.[8][9] For this compound, NBO analysis would likely reveal:
-
Negative Charge Accumulation: Significant negative charge on the oxygen atoms of the methoxy and carbonyl groups, and on the nitrogen atom of the cyano group.
-
Positive Charge Accumulation: Significant positive charge on the carbonyl carbon of the ester and the carbon of the cyano group.
-
Aromatic Ring Polarization: The carbon atom attached to the methoxy group (C4) would be more electron-rich, while the carbons attached to the cyano (C3) and methyl carboxylate (C1) groups would be more electron-deficient.
Table 3: Predicted Natural Population Analysis (NPA) Charges
| Atom/Group | Predicted Charge | Implication for Reactivity |
| Carbonyl Carbon (-COOCH₃) | Highly Positive | Electrophilic site for nucleophilic acyl substitution. |
| Cyano Carbon (-CN) | Positive | Electrophilic site for nucleophilic addition. |
| Ring Carbon C2 | Negative | Nucleophilic site for electrophilic attack. |
| Ring Carbon C5 | Negative | Nucleophilic site for electrophilic attack. |
| Ring Carbon C6 | Negative | Nucleophilic site for electrophilic attack. |
| Methoxy Oxygen (-OCH₃) | Negative | Nucleophilic site, protonation under acidic conditions. |
| Cyano Nitrogen (-CN) | Negative | Nucleophilic site, can act as a Lewis base. |
Predicted Reactivity
Based on the theoretical principles discussed, the reactivity of this compound can be predicted for several key reaction types.
Electrophilic Aromatic Substitution
The powerful activating effect of the methoxy group, combined with the deactivating effects of the cyano and methyl carboxylate groups, will dictate the outcome of electrophilic aromatic substitution. The methoxy group directs incoming electrophiles to the positions ortho and para to it (C3 and C5). However, the C3 position is already substituted with a deactivating cyano group. The C5 position is ortho to the methoxy group and meta to both the cyano and methyl carboxylate groups. Therefore, electrophilic attack is most likely to occur at the C5 position . The overall reaction rate will be slower than that of anisole due to the presence of two deactivating groups.
Nucleophilic Aromatic Substitution
While the aromatic ring is generally electron-rich due to the methoxy group, the presence of the strongly electron-withdrawing cyano group can make the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present. However, in the parent molecule, there are no good leaving groups on the ring.
Reactivity of Functional Groups
-
Hydrolysis of the Ester: The methyl carboxylate group can undergo hydrolysis under acidic or basic conditions to yield 3-cyano-4-methoxybenzoic acid. The rate of this reaction will be influenced by the electronic effects of the other ring substituents. The electron-withdrawing cyano group will make the carbonyl carbon more electrophilic, likely accelerating the rate of basic hydrolysis compared to methyl benzoate.[10][11][12][13]
-
Reactions of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to an amine.
Experimental Protocols (Illustrative)
While specific experimental protocols for theoretical studies are not applicable, the following outlines a general computational methodology that could be employed to obtain the quantitative data discussed in this guide.
A typical computational study would involve:
-
Geometry Optimization: The 3D structure of this compound would be optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).
-
Frequency Analysis: A frequency calculation would be performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculations: Single-point energy calculations would be used to determine the HOMO and LUMO energies and perform NBO analysis to obtain atomic charges.
-
Reaction Pathway Modeling: To study a specific reaction, such as electrophilic attack, the transition state structure would be located, and the activation energy would be calculated.
Conclusion
The reactivity of this compound is a product of the competing electronic effects of its three substituents. The methoxy group acts as a strong activating, ortho-, para-director for electrophilic aromatic substitution, while the cyano and methyl carboxylate groups are deactivating meta-directors. This leads to a prediction of preferential electrophilic attack at the C5 position. The ester and cyano functionalities are susceptible to nucleophilic attack, with hydrolysis being a key reaction. This theoretical guide, based on established principles and data from analogous systems, provides a robust framework for predicting the chemical behavior of this important synthetic intermediate, aiding in the rational design of synthetic routes and the development of new chemical entities. Further dedicated computational and experimental studies are warranted to provide precise quantitative data on the reactivity of this molecule.
References
- 1. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. youtube.com [youtube.com]
- 5. hammett substituent constants: Topics by Science.gov [science.gov]
- 6. youtube.com [youtube.com]
- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 8. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]
- 9. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Multi-Step Synthesis of Methyl 3-cyano-4-methoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-cyano-4-methoxybenzoate is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for a reliable, multi-step synthesis of this compound, starting from the readily available precursor, 4-methoxybenzoic acid. While the initial query specified p-toluenesulfonamide as a starting material, a direct and efficient synthetic route from this compound is not well-established in the chemical literature. p-Toluenesulfonamide is typically employed as a protecting group for amines or in the formation of sulfonamides, rather than as a carbon framework precursor for this target molecule. The presented pathway, therefore, represents a more practical and efficient approach for laboratory-scale synthesis.
The following protocol outlines a four-step reaction sequence:
-
Nitration of 4-methoxybenzoic acid to yield 4-methoxy-3-nitrobenzoic acid.
-
Esterification of the resulting carboxylic acid to produce methyl 4-methoxy-3-nitrobenzoate.
-
Reduction of the nitro group to form methyl 3-amino-4-methoxybenzoate.
-
Conversion of the amino group to a cyano group via a Sandmeyer reaction to afford the final product, this compound.
Overall Synthetic Workflow
The synthesis proceeds through four distinct chemical transformations, as illustrated in the diagram below.
Caption: Synthetic pathway from 4-methoxybenzoic acid to the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid
This procedure details the nitration of 4-methoxybenzoic acid.
-
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Concentrated Sulfuric acid (H₂SO₄, 98%)
-
Fuming Nitric acid (HNO₃, 90%)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (100 mL).
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add 4-methoxybenzoic acid (15.2 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 0.15 mol) to cold, concentrated sulfuric acid (20 mL).
-
Add the nitrating mixture dropwise to the solution of 4-methoxybenzoic acid over a period of 1-2 hours, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring.
-
The white precipitate of 4-methoxy-3-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60 °C.
-
Step 2: Synthesis of Methyl 4-methoxy-3-nitrobenzoate
This protocol describes the Fischer esterification of the nitro-substituted benzoic acid.
-
Materials:
-
4-Methoxy-3-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric acid (H₂SO₄, 98%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-methoxy-3-nitrobenzoic acid (19.7 g, 0.1 mol) and methanol (200 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.
-
Attach a condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize the solid from a mixture of ethyl acetate and hexanes to obtain pure methyl 4-methoxy-3-nitrobenzoate.
-
Step 3: Synthesis of Methyl 3-amino-4-methoxybenzoate
This procedure details the reduction of the nitro group to an amine.
-
Materials:
-
Methyl 4-methoxy-3-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of ammonium chloride (2.5 g) in water (50 mL).
-
Add ethanol (150 mL) followed by methyl 4-methoxy-3-nitrobenzoate (21.1 g, 0.1 mol).
-
Heat the mixture to 70-75 °C with vigorous stirring.
-
Add iron powder (28 g, 0.5 mol) portion-wise over 30 minutes, maintaining the temperature.
-
After the addition, continue to heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Step 4: Synthesis of this compound
This protocol describes the Sandmeyer reaction to convert the amine to the final nitrile product.
-
Materials:
-
Methyl 3-amino-4-methoxybenzoate
-
Concentrated Hydrochloric acid (HCl, 37%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Deionized water
-
-
Procedure:
-
Diazotization:
-
Dissolve methyl 3-amino-4-methoxybenzoate (18.1 g, 0.1 mol) in a mixture of water (100 mL) and concentrated HCl (30 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
-
Cyanation:
-
In a separate large flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.4 g, 0.13 mol) in water (100 mL).
-
Warm this solution to 60-70 °C and add toluene (100 mL).
-
Slowly add the cold diazonium salt solution to the warm copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, continue stirring at 60-70 °C for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic extracts and wash with dilute aqueous sodium cyanide, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to obtain pure this compound.
-
-
Data Presentation: Summary of Reactions
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Molar Equiv. | Key Reagents | Product | Typical Yield (%) |
| 1 | Nitration | 4-Methoxybenzoic Acid | 1.0 | HNO₃ (1.5), H₂SO₄ | 4-Methoxy-3-nitrobenzoic Acid | 85-95% |
| 2 | Esterification | 4-Methoxy-3-nitrobenzoic Acid | 1.0 | CH₃OH (solvent), H₂SO₄ (cat.) | Methyl 4-methoxy-3-nitrobenzoate | 90-98% |
| 3 | Reduction | Methyl 4-methoxy-3-nitrobenzoate | 1.0 | Fe (5.0), NH₄Cl | Methyl 3-amino-4-methoxybenzoate | 80-90% |
| 4 | Sandmeyer | Methyl 3-amino-4-methoxybenzoate | 1.0 | NaNO₂ (1.1), CuCN (1.2) | This compound | 65-75% |
Application Note and Detailed Experimental Protocol for the Synthesis of Methyl 3-cyano-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 3-cyano-4-methoxybenzoate, a valuable intermediate in the preparation of various pharmaceutically active compounds. The described methodology is based on established organic synthesis principles and adapts procedures found in the scientific literature for related compounds.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a cyano and a methoxy group on a benzoate scaffold, allows for diverse chemical modifications, making it an essential precursor for the synthesis of complex molecular architectures. This protocol outlines a reliable multi-step synthesis beginning from the commercially available and cost-effective starting material, methyl 4-hydroxybenzoate. The synthetic strategy involves formylation, conversion of the formyl group to a nitrile, and subsequent methylation of the hydroxyl group.
Overall Reaction Scheme
The synthesis of this compound is accomplished via a three-step process:
-
Step 1: Formylation of Methyl 4-hydroxybenzoate to yield Methyl 3-formyl-4-hydroxybenzoate.
-
Step 2: Conversion of the Formyl Group to a Cyano Group to produce Methyl 3-cyano-4-hydroxybenzoate.
-
Step 3: Methylation of the Hydroxyl Group to afford the final product, this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Reagents:
-
Methyl 4-hydroxybenzoate
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Paraformaldehyde
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Hydroxylamine hydrochloride
-
Acetyl chloride
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone
-
Anhydrous sodium sulfate
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
This procedure is adapted from patent literature describing the formylation of hydroxybenzoates.[1][2]
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add methyl 4-hydroxybenzoate (16.4 g, 0.108 mol), magnesium chloride (20.6 g, 0.216 mol), and triethylamine (60 mL, 0.432 mol).
-
Add dichloromethane (250 mL) to the flask, followed by the careful addition of paraformaldehyde (25.9 g, 0.864 mol).
-
Heat the reaction mixture in an oil bath at 60 °C (internal temperature approximately 44 °C) and stir overnight under a nitrogen atmosphere.
-
After cooling to room temperature, slowly add a dilute aqueous solution of hydrochloric acid (5% v/v, 200 mL).
-
Filter any insoluble material and transfer the filtrate to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 3-formyl-4-hydroxybenzoate. This is often used directly in the next step without further purification.
Data Presentation: Step 1
| Starting Material | Reagents | Product | Typical Yield |
| Methyl 4-hydroxybenzoate | MgCl₂, Et₃N, Paraformaldehyde | Methyl 3-formyl-4-hydroxybenzoate | ~80-90% (crude) |
Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate
This step converts the formyl group into a cyano group, a common transformation in organic synthesis.[1][2]
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude Methyl 3-formyl-4-hydroxybenzoate from the previous step in a mixture of acetonitrile (200 mL) and N,N-dimethylformamide (50 mL).
-
Add hydroxylamine hydrochloride (11.2 g, 0.162 mol) to the solution.
-
Carefully add acetyl chloride (11.5 mL, 0.162 mol) dropwise while stirring.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the mixture to room temperature and add ethyl acetate (200 mL).
-
Wash the organic mixture with water (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure until a solid precipitate forms.
-
Filter the solid and wash with a small amount of cold ethyl acetate to obtain the crude product as a pinkish solid.
Data Presentation: Step 2
| Starting Material | Reagents | Product | Typical Yield |
| Methyl 3-formyl-4-hydroxybenzoate | NH₂OH·HCl, Acetyl Chloride | Methyl 3-cyano-4-hydroxybenzoate | ~75-85% |
Step 3: Synthesis of this compound
The final step involves the methylation of the phenolic hydroxyl group.
Procedure:
-
To a 500 mL round-bottom flask, add Methyl 3-cyano-4-hydroxybenzoate (15.0 g, 0.084 mol), anhydrous potassium carbonate (23.2 g, 0.168 mol), and acetone (250 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (9.5 mL, 0.101 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to afford pure this compound as a pale yellow to yellow powder.[3]
Data Presentation: Step 3
| Starting Material | Reagents | Product | Typical Yield |
| Methyl 3-cyano-4-hydroxybenzoate | (CH₃)₂SO₄, K₂CO₃ | This compound | ~85-95% |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol [4] |
| Appearance | Pale yellow to yellow powder[3] |
| Melting Point | 119.0-128.0 °C[3] |
Spectroscopic Data:
-
¹H NMR: Spectral data can be obtained for the final product to confirm its structure.[5]
-
¹³C NMR: Provides confirmation of the carbon framework.[5]
-
IR Spectroscopy: Will show characteristic peaks for the cyano group (C≡N), ester carbonyl (C=O), and ether (C-O-C) functionalities.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme caution.
-
Cyanide-containing compounds are toxic.
-
Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. The procedures are based on established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis of this key intermediate will facilitate further research and development in the field of medicinal chemistry.
References
- 1. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]
- 5. This compound(25978-74-9) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Methyl 3-cyano-4-methoxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyano-4-methoxybenzoate is a versatile aromatic building block employed in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, featuring both a cyano and a methyl ester group, allows for diverse chemical transformations, making it a valuable starting material in medicinal chemistry. This document provides an overview of its application as a key intermediate in the synthesis of p38 kinase inhibitors and novel protein degradation agents, complete with experimental protocols and workflow diagrams.
Application 1: Synthesis of p38 Kinase Inhibitors
This compound serves as a precursor in the synthesis of pyridinone pyrazole urea and pyrimidinone pyrazole urea derivatives, which have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[1] p38 kinase is a key enzyme in the inflammatory cascade, making its inhibitors potential therapeutic agents for inflammatory diseases.
The initial step in the synthetic sequence involves the reduction of the cyano group of this compound to an aminomethyl group. This transformation is a critical step to enable subsequent cyclization and derivatization to form the desired heterocyclic core of the p38 kinase inhibitors.
Quantitative Data
While the patent literature establishes the use of this compound in the synthesis of a library of p38 kinase inhibitors, specific quantitative pharmacological data (e.g., IC50 values) for the final compounds derived directly from this starting material are not explicitly detailed in the provided search results. The patents describe the general potency of the compound class.
Table 1: Summary of p38 Kinase Inhibitor Synthesis Intermediate
| Starting Material | Intermediate | Therapeutic Target | Pharmacological Data |
| This compound | (3-(Aminomethyl)-4-methoxyphenyl)methanol | p38 Kinase | Data not available for specific final compounds |
Experimental Protocol: Reduction of this compound
This protocol is adapted from patent literature describing the synthesis of intermediates for p38 kinase inhibitors.[1]
Objective: To synthesize (3-(Aminomethyl)-4-methoxyphenyl)methanol from this compound.
Materials:
-
This compound
-
Calcium borohydride bis(tetrahydrofuran) complex (Ca(BH4)2·2THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran.
-
To the stirred solution, add calcium borohydride bis(tetrahydrofuran) complex (2.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (3-(Aminomethyl)-4-methoxyphenyl)methanol.
-
Further purification can be performed using column chromatography if necessary.
Workflow Diagram
Caption: Synthetic workflow from this compound to p38 kinase inhibitors.
Application 2: Intermediate for Novel Protein Degraders
This compound is also utilized as a starting material in the synthesis of 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives.[2] These molecules are designed as targeted protein degraders, a novel therapeutic modality. Specifically, they are being investigated for their ability to reduce the expression of Widely Interspaced Zinc Finger Motifs (WIZ), with potential applications in the treatment of inherited blood disorders like sickle cell disease and beta-thalassemia by inducing fetal hemoglobin expression.
Similar to the previous application, the initial synthetic transformation is the reduction of both the cyano and the ester functionalities of this compound.
Quantitative Data
The patent describing this application focuses on the synthesis and general utility of the resulting class of compounds. Specific quantitative data on WIZ protein degradation or fetal hemoglobin induction for the compounds synthesized directly from this compound is not provided in a tabular format in the available search results.
Table 2: Summary of Protein Degrader Synthesis Intermediate
| Starting Material | Intermediate | Therapeutic Target | Pharmacological Data |
| This compound | (3-(Aminomethyl)-4-methoxyphenyl)methanol | WIZ Protein (for degradation) | Data not available for specific final compounds |
Experimental Protocol: Reduction of this compound
This protocol is based on a procedure outlined in a patent for the synthesis of isoindolinone-based protein degraders.[2]
Objective: To synthesize (3-(Aminomethyl)-4-methoxyphenyl)methanol from this compound.
Materials:
-
This compound
-
Lithium borohydride (LiBH4) solution in THF (e.g., 2M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of lithium borohydride in THF (4 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.
-
Stir the quenched reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine all organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate to yield the crude product, (3-(Aminomethyl)-4-methoxyphenyl)methanol.
-
Purify the crude product by column chromatography as needed.
Logical Relationship Diagram
Caption: Synthesis and therapeutic application of protein degraders from this compound.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its utility has been demonstrated in the synthesis of complex heterocyclic molecules targeting important therapeutic pathways, including p38 kinase signaling and targeted protein degradation. The provided protocols for the initial reduction of this starting material offer a foundation for researchers to explore the synthesis of novel bioactive compounds. Further investigation into the pharmacological properties of the final products derived from this intermediate is warranted to fully realize its potential in drug discovery and development.
References
Application Notes and Protocols: Synthesis of Gefitinib Utilizing Methyl 3-cyano-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with a specific focus on the strategic use of Methyl 3-cyano-4-methoxybenzoate as a key starting material. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams of the synthetic pathway and the targeted biological signaling cascade are presented to facilitate research and development in medicinal chemistry and oncology.
Introduction
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (EGFR-TKI) indicated for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[1] The quinazoline core of Gefitinib is a critical pharmacophore responsible for its inhibitory activity. While several synthetic routes to Gefitinib have been reported, many originate from starting materials like 6,7-dimethoxy-3H-quinazolin-4-one or methyl 3-hydroxy-4-methoxybenzoate.[1][2][3][4] This document outlines a robust synthetic strategy commencing from this compound, a readily accessible and versatile building block.
The rationale for employing this compound lies in its inherent functionalities which can be strategically manipulated to construct the desired quinazolinone ring system. The cyano and ester groups provide the necessary handles for the cyclization and subsequent elaboration to afford the final Gefitinib molecule.
Synthetic Strategy Overview
The proposed synthesis of Gefitinib from this compound involves a multi-step sequence, including nitration, reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and subsequent nucleophilic aromatic substitution reactions to introduce the key side chains.
Caption: Synthetic workflow for Gefitinib from this compound.
Experimental Protocols
Step 1: Nitration of this compound
Protocol: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2 hours and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried under vacuum to afford Methyl 5-cyano-4-methoxy-2-nitrobenzoate.
Step 2: Reduction of Methyl 5-cyano-4-methoxy-2-nitrobenzoate
Protocol: A mixture of Methyl 5-cyano-4-methoxy-2-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol and water is heated at reflux for 4 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a bed of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl 2-amino-5-cyano-4-methoxybenzoate, which can be used in the next step without further purification.
Step 3: Cyclization to 6-cyano-7-methoxyquinazolin-4(3H)-one
Protocol: A mixture of Methyl 2-amino-5-cyano-4-methoxybenzoate (1.0 eq) and formamide (10 vol) is heated at 150-160 °C for 6 hours. The reaction mixture is cooled to room temperature, and the resulting solid is triturated with ethanol, filtered, and washed with ethanol to yield 6-cyano-7-methoxyquinazolin-4(3H)-one.
Step 4: Chlorination of 6-cyano-7-methoxyquinazolin-4(3H)-one
Protocol: A suspension of 6-cyano-7-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10 vol) containing a catalytic amount of dimethylformamide (DMF) is heated at reflux for 3 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The residue is azeotroped with toluene to remove any remaining traces of thionyl chloride, affording crude 4-chloro-6-cyano-7-methoxyquinazoline, which is taken to the next step.
Step 5: Synthesis of N-(3-chloro-4-fluorophenyl)-6-cyano-7-methoxyquinazolin-4-amine
Protocol: To a solution of 4-chloro-6-cyano-7-methoxyquinazoline (1.0 eq) in isopropanol, 3-chloro-4-fluoroaniline (1.1 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, the precipitated solid is filtered, washed with isopropanol, and dried to give N-(3-chloro-4-fluorophenyl)-6-cyano-7-methoxyquinazolin-4-amine.
Step 6: Synthesis of Gefitinib
Protocol: This step involves the hydrolysis of the cyano group to a carboxylic acid, followed by a Curtius rearrangement and subsequent trapping with an alcohol to form a carbamate, which is then hydrolyzed to the amine. An alternative is the reduction of the cyano group to an aminomethyl group. However, a more direct approach involves the conversion of the cyano group to an amide, followed by Hofmann rearrangement. A more plausible route involves the reduction of the cyano group at an earlier stage.
A more direct and reported method for a similar scaffold involves the following sequence from an intermediate that already contains the morpholino side chain. A patent (CN103570633B) describes the reaction of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile with N,N-dimethylformamide dimethyl acetal followed by rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.[5]
Adapting this strategy, the synthesis would proceed as follows:
Alternative Step 3a: Alkylation of Methyl 2-amino-5-cyano-4-hydroxybenzoate (if starting from the hydroxyl analog)
Protocol: A mixture of Methyl 2-amino-5-cyano-4-hydroxybenzoate (1.0 eq), 4-(3-chloropropyl)morpholine (1.2 eq), and potassium carbonate (2.0 eq) in DMF is heated at 80 °C for 6 hours. The reaction mixture is cooled and poured into water. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated to give Methyl 2-amino-5-cyano-4-(3-morpholinopropoxy)benzoate.
Alternative Step 4a: Cyclization to the Quinazoline Ring
Protocol: A mixture of Methyl 2-amino-5-cyano-4-(3-morpholinopropoxy)benzoate (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol is heated at reflux for 8 hours. The mixture is cooled, and the product is collected by filtration to yield 6-cyano-7-methoxy-4-(3-morpholinopropoxy)quinazolin-4(3H)-one.
Final Step (following the logic of CN103570633B):
Protocol: A solution of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq) in toluene is heated at reflux for 3 hours. The solvent is removed under reduced pressure. The residue is dissolved in acetic acid, and 3-chloro-4-fluoroaniline (1.2 eq) is added. The mixture is heated at 120-130 °C for 3 hours. After cooling, the mixture is poured into an aqueous solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and purified by crystallization or column chromatography to afford Gefitinib.[5]
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of Gefitinib and its analogs starting from substituted benzoates. The data is compiled from analogous synthetic routes reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Nitration | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate | HNO₃, H₂SO₄ | ~90 |
| 2 | Reduction | Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate | Methyl 3-amino-5-hydroxy-4-methoxybenzoate | Fe, NH₄Cl | ~85 |
| 3 | Cyclization | Methyl 2-amino-4,5-dimethoxybenzoate | 6,7-dimethoxyquinazolin-4(3H)-one | Formamide | >90 |
| 4 | Chlorination | 6,7-dimethoxyquinazolin-4(3H)-one | 4-chloro-6,7-dimethoxyquinazoline | SOCl₂, DMF | ~95 |
| 5 | SNAr | 4-chloro-6,7-dimethoxyquinazoline | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 3-chloro-4-fluoroaniline | ~98 |
| 6 | Alkylation | 6-hydroxy-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | Gefitinib | 4-(3-chloropropyl)morpholine, K₂CO₃ | ~80 |
Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] In many cancers, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell proliferation, survival, and metastasis. Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[6]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
By blocking these critical signaling cascades, Gefitinib effectively halts the molecular machinery that drives tumor growth, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Conclusion
The synthesis of Gefitinib from this compound represents a viable and efficient alternative to previously reported methods. The protocols outlined herein provide a solid foundation for the laboratory-scale synthesis and further process development. Understanding the synthetic chemistry and the mechanism of action of Gefitinib is paramount for the development of next-generation EGFR inhibitors and for optimizing therapeutic strategies in the treatment of NSCLC and other malignancies driven by aberrant EGFR signaling.
References
- 1. ukm.my [ukm.my]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | Scilit [scilit.com]
- 5. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Preparation of Methyl 3-cyano-4-methoxybenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of Methyl 3-cyano-4-methoxybenzoate and its derivatives. The following sections outline two primary synthetic pathways to the parent compound, as well as methods for the preparation of key precursors and derivatives. Quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.
Synthesis of the Parent Compound: this compound
Two robust methods for the introduction of the cyano group at the C3 position of the methyl 4-methoxybenzoate scaffold are presented: the Sandmeyer reaction, a classic transformation of an amino group, and a modern palladium-catalyzed cyanation of a bromo-precursor.
Method 1: Synthesis via Sandmeyer Reaction
This synthetic route involves the diazotization of Methyl 3-amino-4-methoxybenzoate followed by a copper-catalyzed cyanation. This method is a well-established and cost-effective approach.
Experimental Protocol:
Step 1: Preparation of Methyl 3-amino-4-methoxybenzoate
The amino precursor can be prepared by the reduction of the corresponding nitro compound, Methyl 3-nitro-4-methoxybenzoate.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 3-nitro-4-methoxybenzoate (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-methoxybenzoate, which can be used in the next step without further purification.
Step 2: Sandmeyer Reaction
-
Diazotization:
-
Suspend Methyl 3-amino-4-methoxybenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data for Sandmeyer Route:
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Reduction | Methyl 3-nitro-4-methoxybenzoate | H₂, 10% Pd/C | Methanol | RT | 8-12 | >95 |
| 2. Sandmeyer Reaction | Methyl 3-amino-4-methoxybenzoate | 1. NaNO₂, HCl2. CuCN, NaCN | Water | 0-60 | 2-3 | 70-80 |
Synthesis Workflow (Sandmeyer Reaction):
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Method 2: Palladium-Catalyzed Cyanation
This modern approach utilizes a palladium catalyst to couple a bromo-substituted precursor with a cyanide source, often zinc cyanide, which is less toxic than alkali metal cyanides.[1] This method generally offers high yields and functional group tolerance.[1]
Experimental Protocol:
Step 1: Preparation of Methyl 3-bromo-4-methoxybenzoate
-
Reaction Setup: Dissolve methyl 4-methoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN, or perform the reaction under UV irradiation.
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Purify by recrystallization or column chromatography to obtain Methyl 3-bromo-4-methoxybenzoate.
Step 2: Palladium-Catalyzed Cyanation
-
Reaction Setup: To a reaction vessel, add Methyl 3-bromo-4-methoxybenzoate (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a solvent like anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Quantitative Data for Palladium-Catalyzed Cyanation Route:
| Step | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Bromination | Methyl 4-methoxybenzoate | NBS, AIBN (cat.) | Acetic Acid | 80 | 4-6 | 85-95 |
| 2. Pd-Catalyzed Cyanation | Methyl 3-bromo-4-methoxybenzoate | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 80-100 | 4-8 | 80-90 |
Synthesis Workflow (Palladium-Catalyzed Cyanation):
Caption: Workflow for the synthesis of this compound via Palladium-Catalyzed Cyanation.
Preparation of Derivatives
The versatile nature of the this compound core allows for the synthesis of various derivatives, primarily through modification of the ester group or further substitution on the aromatic ring.
Synthesis of 3-Cyano-4-methoxybenzoic Acid
Hydrolysis of the methyl ester provides the corresponding carboxylic acid, a key intermediate for the synthesis of other esters and amides.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Work-up and Isolation:
-
Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-Cyano-4-methoxybenzoic acid.
-
Quantitative Data for Hydrolysis:
| Reaction | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hydrolysis | This compound | NaOH | Methanol/Water | RT-50 | 2-4 | >95 |
Synthesis of Other Alkyl Esters (e.g., Ethyl 3-cyano-4-methoxybenzoate)
Other alkyl esters can be prepared from the carboxylic acid via Fischer esterification or by alkylation of the carboxylate salt.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: Dissolve 3-Cyano-4-methoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., ethanol for the ethyl ester).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 4-8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
Quantitative Data for Esterification:
| Reaction | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Esterification | 3-Cyano-4-methoxybenzoic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | 85-95 |
Synthesis of Ring-Substituted Derivatives (e.g., Methyl 3-cyano-4-methoxy-5-nitrobenzoate)
Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For example, nitration can introduce a nitro group at the C5 position.
Experimental Protocol (Nitration):
-
Reaction Setup: Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol may be required for further purification.
-
Quantitative Data for Nitration:
| Reaction | Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Nitration | This compound | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 1-2 | 75-85 |
Logical Relationship of Derivative Synthesis:
Caption: Logical relationships in the synthesis of this compound derivatives.
References
Application Notes and Protocols for the Quantification of Methyl 3-cyano-4-methoxybenzoate
This document provides detailed analytical methods for the quantitative determination of Methyl 3-cyano-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are intended for researchers, scientists, and drug development professionals.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note
This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is suitable for purity assessment and content uniformity testing in bulk drug substances and formulated products. By utilizing a C18 stationary phase and a simple isocratic mobile phase of acetonitrile and water, this method provides excellent accuracy and precision.[1][2][3] Detection is performed using a UV detector, offering a reliable and widely accessible means of quantification. This method is adapted from established protocols for structurally similar aromatic esters and benzonitrile derivatives.[4][5][6]
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 50-150% of target concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may be adjusted to optimize separation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: To be determined by analyzing a standard solution of this compound and selecting the wavelength of maximum absorbance (λmax). A wavelength of 254 nm can be used as a starting point.[6]
-
Injection Volume: 20 µL.[1]
2. Reagents and Standard Preparation
-
Reagents: HPLC grade acetonitrile, and high-purity water (e.g., Milli-Q).
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
-
Bulk Drug Substance: Accurately weigh a sample of the bulk drug substance and prepare a solution in the mobile phase at a concentration within the calibration range.
-
Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of this compound and transfer to a volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and dilute to volume.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
4. System Suitability
Before sample analysis, perform at least five replicate injections of a mid-concentration standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.[8]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas.
6. Calculation of Results
Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample solutions by interpolation from the calibration curve.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Multi-Step Synthesis Utilizing Methyl 3-cyano-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for a proposed multi-step synthesis of a potential bioactive molecule, 4-amino-7-methoxyquinazoline, starting from Methyl 3-cyano-4-methoxybenzoate. The protocols are based on established chemical transformations and provide a foundation for further research and development.
Starting Material: this compound
This compound is a readily available substituted aromatic compound. Its structure incorporates three key functional groups: a methyl ester, a cyano group, and a methoxy group, making it a versatile starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25978-74-9 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Pale yellow to yellow powder | [2] |
| Melting Point | 119.0-128.0 °C | [2] |
| Boiling Point | 339.70 °C | [1] |
| SMILES | COC(=O)C1=CC(C#N)=C(OC)C=C1 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectrum Available | [3] |
| ¹³C NMR | Spectrum Available | [3] |
| IR | Spectrum Available | [3] |
| Mass Spectrometry | Spectrum Available | [3] |
Proposed Synthetic Pathway
The following multi-step synthesis is a proposed route to 4-amino-7-methoxyquinazoline from this compound. This pathway is designed based on analogous and well-established organic reactions.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These are model protocols and may require optimization.
Step 1: Reduction of this compound to Methyl 3-amino-4-methoxybenzoate
This step involves the reduction of the cyano group to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude Methyl 3-amino-4-methoxybenzoate can be purified by recrystallization or column chromatography.
Step 2: Cyclization to form 7-Methoxy-4-oxo-3,4-dihydroquinazoline-2-carbonitrile
This step involves the cyclization of the aminobenzoate with a one-carbon unit source, such as formamidine acetate, to form the quinazolinone ring system.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 3-amino-4-methoxybenzoate (1 equivalent) and formamidine acetate (1.5-2 equivalents) in a high-boiling solvent like 2-ethoxyethanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: The collected solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Chlorination to form 4-Chloro-7-methoxyquinazoline
This step converts the hydroxyl group of the quinazolinone to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 7-Methoxy-4-oxo-3,4-dihydroquinazoline-2-carbonitrile (1 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (around 80 °C) for a few hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude residue is then triturated with a non-polar solvent like hexane or ether to afford the solid product, which is collected by filtration.
Step 4: Amination to form 4-Amino-7-methoxyquinazoline
The final step involves the displacement of the chloro group with an amino group.
Protocol:
-
Reaction Setup: In a sealed pressure tube, dissolve 4-Chloro-7-methoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane.
-
Reagent Addition: Add a solution of ammonia in methanol or pass ammonia gas through the solution.
-
Reaction Conditions: Heat the sealed tube to a temperature between 80-120 °C for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent and the product can be isolated.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-Amino-7-methoxyquinazoline.
Workflow Visualization
Caption: General experimental workflow for the multi-step synthesis.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. All reactions should be carried out with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
Application Notes and Protocols for the Use of Methyl 3-cyano-4-methoxybenzoate in the Development of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-cyano-4-methoxybenzoate is a versatile aromatic building block utilized in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and agrochemical research.[1][2] Its unique substitution pattern, featuring a cyano group, a methoxy group, and a methyl ester on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this compound, with a focus on the formation of substituted indazole derivatives. These compounds are of significant interest due to the broad range of biological activities exhibited by the pyrazole and fused pyrazole scaffolds, including their roles as kinase inhibitors and anti-inflammatory agents.
Application: Synthesis of 3-Amino-4-methoxy-1H-indazole Derivatives
A key application of this compound is its conversion to 3-amino-4-methoxy-1H-indazole derivatives through cyclization with hydrazine. This reaction proceeds via nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular cyclization with the adjacent ester functionality. The resulting indazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.
The general reaction scheme is as follows:
Further functionalization of the resulting indazole core can lead to a library of novel compounds for biological screening.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-methoxy-1H-indazole-7-carbohydrazide
This protocol is adapted from the general procedure for the synthesis of carbohydrazides from methyl esters.[4]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.91 g, 10 mmol) in absolute ethanol (40 mL).
-
To this solution, add hydrazine hydrate (80% solution, 1.88 g, 30 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-Amino-4-methoxy-1H-indazole-7-carbohydrazide.
Expected Outcome:
The reaction is expected to yield a solid product. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).
Data Presentation
Table 1: Physicochemical and Expected Reaction Data for the Synthesis of 3-Amino-4-methoxy-1H-indazole-7-carbohydrazide
| Parameter | Value | Reference |
| Starting Material | ||
| Name | This compound | N/A |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.18 g/mol | N/A |
| Appearance | Pale yellow to yellow powder | N/A |
| Product | ||
| Name | 3-Amino-4-methoxy-1H-indazole-7-carbohydrazide | N/A |
| Molecular Formula | C₉H₁₀N₄O₂ | N/A |
| Molecular Weight | 206.21 g/mol | N/A |
| Reaction Conditions | ||
| Solvent | Ethanol | [4] |
| Reagent | Hydrazine Hydrate (80%) | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 6-8 hours (TLC monitored) | [4] |
| Expected Yield | ||
| Theoretical Yield | 2.06 g (for 10 mmol scale) | N/A |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-Amino-4-methoxy-1H-indazole-7-carbohydrazide from this compound.
Caption: Synthetic workflow for 3-Amino-4-methoxy-1H-indazole-7-carbohydrazide.
Potential Signaling Pathway Modulation
Substituted pyrazolo[3,4-b]pyridines, which can be synthesized from aminopyrazole derivatives, have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The diagram below depicts a simplified representation of the CDK-mediated cell cycle regulation pathway that could be targeted by derivatives of the synthesized indazole.
Caption: Potential inhibition of the CDK1/Cyclin B complex by derived heterocycles.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of novel heterocyclic compounds, particularly substituted indazoles. The straightforward reaction with hydrazine provides a direct route to a 3-amino-4-methoxy-1H-indazole core, which can be further elaborated to generate a diverse range of molecules for drug discovery and development. The potential for these derivatives to act as kinase inhibitors highlights the importance of this synthetic strategy in generating biologically active compounds. Further research into the optimization of the reaction conditions and the biological evaluation of the resulting compounds is warranted.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Preparation of Methyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl benzoate (C₈H₈O₂) is an organic compound and an ester formed from the condensation of benzoic acid and methanol. It is a colorless liquid with a pleasant, fruity, floral-odor reminiscent of ylang-ylang and feijoa. This compound serves as a crucial intermediate and solvent in various industrial applications, including perfumery, flavorings, and the synthesis of other chemical compounds.[1][2] This document provides detailed protocols and comparative data for the primary industrial-scale preparation method, Fischer-Speier esterification, and discusses modern catalytic advancements.
Primary Industrial Method: Fischer-Speier Esterification
The most prevalent and economically viable industrial method for synthesizing methyl benzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating benzoic acid with an excess of methanol.[1] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive one, methanol) or by removing water as it is formed.[3][4]
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The mechanism involves the initial protonation of the carbonyl oxygen of benzoic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of methanol. A series of proton transfers and the elimination of a water molecule yield the final ester product.[5][6]
Caption: Fischer-Speier esterification mechanism for methyl benzoate synthesis.
Experimental Protocols
Protocol 1: Batch Process using a Continuous Stirred-Tank Reactor (CSTR)
This protocol describes a conventional industrial batch process for producing methyl benzoate.
1. Reactor Charging and Reaction:
-
Charge the continuous stirred-tank reactor (CSTR) with benzoic acid and methanol. A molar ratio of 1:4 (benzoic acid to methanol) is typically used to drive the reaction equilibrium forward.[7]
-
Slowly add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), to the mixture while stirring. The catalyst amount is typically around 1-3% of the weight of the benzoic acid.[4][7]
-
Heat the mixture to the reflux temperature, generally between 95°C and 110°C.[7]
-
Maintain the reaction under constant stirring for 3 to 10 hours. The reaction progress can be monitored using techniques like gas chromatography (GC) to determine the concentration of reactants and products.[7]
2. Product Isolation and Neutralization:
-
After cooling the reaction mixture to room temperature, transfer it to a separation funnel or an extractor.[4][8]
-
Add water to the mixture to separate the excess methanol and the catalyst.[4]
-
Extract the crude methyl benzoate using an organic solvent like methylene chloride or ethyl acetate.[7][9]
-
Wash the organic layer sequentially with water and a 5% sodium bicarbonate or sodium carbonate solution to neutralize and remove any remaining acid catalyst and unreacted benzoic acid.[5][9] The unreacted benzoic acid precipitates as sodium benzoate, which is water-soluble.[10]
3. Purification:
-
Dry the washed organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Filter to remove the drying agent.
-
Purify the methyl benzoate by distillation. The excess solvent is first removed under atmospheric pressure, followed by distillation of the product, which has a boiling point of 199.6°C.[6][7] A final purity of over 99% can be achieved.[7]
Caption: Industrial workflow for methyl benzoate production via a CSTR process.
Protocol 2: Reactive Distillation Process
Reactive distillation integrates reaction and distillation in a single unit, offering significant advantages in terms of energy savings, higher conversion, and simpler process flow. This is particularly effective for equilibrium-limited reactions like esterification.
1. System Setup:
-
A reactive distillation column is used, which is packed with a solid acid catalyst in the reaction zone.[11]
-
Benzoic acid and methanol are mixed and preheated in a batching kettle (e.g., to 80°C).[11]
2. Reaction and Separation:
-
The preheated feed mixture is continuously pumped into the upper part of the catalyst-packed section of the column.[11]
-
As the reactants flow down through the catalyst bed, esterification occurs.
-
The heat supplied to the reboiler at the bottom of the column causes the more volatile components (methanol and the water byproduct) to vaporize and move up the column.[11]
-
The less volatile product, methyl benzoate, moves down the column and is collected at the bottom (reboiler).[11]
-
Water and unreacted methanol are removed from the top of the column (distillate). The unreacted methanol can be recovered and recycled back into the feed.[11]
3. Product Collection:
-
High-purity methyl benzoate (>98%) is continuously drawn from the bottom of the column, often without the need for further purification steps.[11]
Data Presentation: Comparison of Industrial Methods
The choice of catalyst and reaction conditions significantly impacts the efficiency of methyl benzoate synthesis.
| Parameter | Conventional CSTR Process | Reactive Distillation | Microwave-Assisted (Lab Scale) |
| Catalyst | H₂SO₄, p-TSA[7] | Solid Acid (e.g., ion-exchange resin)[11] | H₂SO₄, Zeolite Hβ[12] |
| Molar Ratio (Acid:Alcohol) | 1:4 to 1:1.6[7] | 1:1.6[11] | Not specified |
| Temperature | 95 - 110 °C[7] | 90 - 105 °C (at top)[11] | 70 °C[12] |
| Reaction Time | 3 - 10 hours[7] | Continuous process | 10 minutes[12] |
| Typical Yield | ~75-95% (isolated)[4] | >95%[13] | >99% (conversion)[12] |
| Product Purity | >99% (after purification)[7] | >98% (directly from column)[11] | 86% (selectivity with H₂SO₄)[12] |
| Key Advantages | Well-established, simple setup | High energy efficiency, high conversion | Extremely rapid reaction times |
| Key Disadvantages | High energy consumption, acid waste[1][14] | Higher initial capital investment | Scalability to industrial level is a challenge |
Advancements in Catalysis
To overcome the environmental and corrosion issues associated with strong mineral acids like H₂SO₄, research has focused on developing heterogeneous solid acid catalysts.[13][14]
Solid Acid Catalysts:
-
Zeolites (e.g., Hβ): These microporous aluminosilicates offer high surface area and strong acid sites. They are reusable and non-corrosive.[12]
-
Metal-Based Solid Acids (e.g., Zr/Ti oxides): Catalysts like titanium-zirconium solid acids have shown excellent activity for the esterification of benzoic acid, are recoverable, and can be used multiple times.[14]
-
Ion-Exchange Resins: These are often used in reactive distillation columns and provide effective catalysis under milder conditions.
The use of these catalysts simplifies downstream processing, as the catalyst can be easily removed by filtration, and it minimizes the production of acidic wastewater.[14]
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. nbinno.com [nbinno.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. studylib.net [studylib.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. scribd.com [scribd.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. homework.study.com [homework.study.com]
- 11. CN104592027A - Method for preparing methyl benzoate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 14. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
Troubleshooting & Optimization
common side products in the synthesis of Methyl 3-cyano-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-cyano-4-methoxybenzoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Palladium-Catalyzed Cyanation of an Aryl Halide
This method typically involves the reaction of a methyl 3-halo-4-methoxybenzoate (e.g., bromo or iodo derivative) with a cyanide source in the presence of a palladium catalyst.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. Use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst. |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-rich or sterically hindered aryl halides, bulkier electron-rich phosphine ligands (e.g., XPhos, SPhos) may be more effective. |
| Poor Quality Cyanide Source | Use a high-purity cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). If using alkali metal cyanides, ensure they are finely powdered and dry. |
| Insufficient Temperature | While milder conditions are often desired, some palladium-catalyzed cyanations require elevated temperatures (e.g., 80-120 °C) to proceed efficiently. |
Issue 2: Formation of Significant Side Products
| Side Product | Origin | Mitigation Strategies |
| Methyl 3-carbamoyl-4-methoxybenzoate | Partial hydrolysis of the nitrile group. | Use anhydrous reaction conditions. During workup, avoid prolonged exposure to acidic or basic aqueous solutions. |
| 3-Cyano-4-methoxybenzoic acid | Hydrolysis of the methyl ester. | Use a non-basic cyanide source (e.g., Zn(CN)₂) or carefully control the pH during the reaction and workup. |
| Methyl 4-methoxybenzoate (dehalogenation) | Reductive dehalogenation of the starting material. | Ensure a strictly inert atmosphere to minimize side reactions. The choice of ligand and solvent can also influence this pathway. |
| Homocoupling of the aryl halide | Oxidative coupling of the starting material. | This is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintenance of an inert atmosphere is critical. |
Method 2: Sandmeyer Reaction of Methyl 3-amino-4-methoxybenzoate
This classical method involves the diazotization of the amino group followed by reaction with a copper(I) cyanide solution.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction is carried out at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite and a strong acid. |
| Decomposition of the Diazonium Salt | Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or light. |
| Inefficient Cyanation | Ensure the copper(I) cyanide solution is freshly prepared and active. The pH of the cyanation step is critical and should be carefully controlled. |
Issue 2: Formation of Phenolic and Tar-like Byproducts
| Side Product | Origin | Mitigation Strategies |
| Methyl 3-hydroxy-4-methoxybenzoate | Reaction of the diazonium salt with water. | Maintain low temperatures during diazotization and cyanation. Ensure the reaction medium is sufficiently acidic to suppress this side reaction. |
| Azo-coupling products (colored impurities) | Reaction of the diazonium salt with unreacted starting material or other aromatic species. | Ensure complete diazotization by using a slight excess of sodium nitrite. Add the diazonium salt solution slowly to the copper cyanide solution to maintain a low concentration of the diazonium salt. |
| Biaryl byproducts | Radical-mediated side reactions.[1] | The Sandmeyer reaction is known to have a radical component.[2] While difficult to eliminate completely, using a well-prepared and active copper(I) cyanide solution can favor the desired reaction pathway. |
Method 3: Two-Step Synthesis from Methyl 4-hydroxybenzoate
This route involves the formylation of methyl 4-hydroxybenzoate to give methyl 3-formyl-4-hydroxybenzoate, followed by conversion of the aldehyde to a nitrile and subsequent methylation of the hydroxyl group.
Issue 1: Incomplete Formylation
| Possible Cause | Troubleshooting Steps |
| Inefficient Formylating Agent | Common formylating agents include hexamethylenetetramine (Duff reaction) or paraformaldehyde with a Lewis acid. Ensure the reagents are of good quality and the reaction conditions (temperature, time) are optimized. |
| Deactivation of the Substrate | The hydroxyl group can be deactivating. The choice of reaction conditions is crucial to overcome this. |
Issue 2: Low Yield in Nitrile Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Conversion of the Aldehyde | The conversion of the aldehyde to the nitrile, often via an oxime intermediate, needs to be driven to completion. Ensure appropriate dehydrating agents (e.g., acetic anhydride, thionyl chloride) are used in sufficient quantity. |
| Side Reactions of the Aldehyde | Aldehydes can undergo various side reactions. Careful control of the reaction conditions is necessary to favor nitrile formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products regardless of the synthetic route are typically formed through hydrolysis or demethylation. These include:
-
Methyl 3-carbamoyl-4-methoxybenzoate: Formed by the partial hydrolysis of the nitrile group.
-
3-Cyano-4-methoxybenzoic acid: Results from the hydrolysis of the methyl ester group.
-
Methyl 3-cyano-4-hydroxybenzoate: Arises from the demethylation of the methoxy group, especially under harsh acidic or high-temperature conditions.
-
4-Methoxyisophthalic acid: Can be formed by the complete hydrolysis of both the nitrile and ester groups.
Q2: How can I minimize the hydrolysis of the nitrile and ester functionalities?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions whenever possible. During the workup, avoid prolonged contact with strong acids or bases. If an aqueous workup is necessary, use neutralized or buffered solutions and perform the extractions promptly.
Q3: My final product is colored. What is the likely cause and how can I remove the color?
A3: Colored impurities often arise from side reactions such as azo-coupling in the Sandmeyer reaction or the formation of polymeric materials under harsh conditions. To remove colored impurities, you can try recrystallization of the crude product from a suitable solvent system. Treatment with activated charcoal during the recrystallization process can also be effective. If these methods fail, column chromatography on silica gel is a reliable purification technique.
Q4: Which synthetic route is the most suitable for a large-scale synthesis?
A4: For large-scale synthesis, factors such as cost of reagents, safety, and ease of purification are paramount.
-
The two-step synthesis from methyl 4-hydroxybenzoate avoids the use of highly toxic metal cyanides, which is a significant advantage for industrial production.[3]
-
Palladium-catalyzed cyanation can be highly efficient and scalable, especially with modern catalysts and ligands that allow for low catalyst loadings. The use of less toxic cyanide sources like potassium ferrocyanide is also making this route more attractive for larger scales.[4]
-
The Sandmeyer reaction , while a classic method, involves the use of potentially unstable diazonium salts and toxic copper cyanide, which can pose safety and waste disposal challenges on a large scale.
Quantitative Data on Side Products
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table provides an estimate of potential side product formation based on analogous reactions and general chemical principles. The actual percentages will be highly dependent on the specific reaction conditions.
| Synthetic Route | Potential Side Product | Estimated Percentage (%) | Factors Influencing Formation |
| Palladium-Catalyzed Cyanation | Methyl 3-carbamoyl-4-methoxybenzoate | 1-5% | Presence of water in the reaction mixture. |
| 3-Cyano-4-methoxybenzoic acid | 1-10% | Basic reaction conditions or workup. | |
| Methyl 4-methoxybenzoate (dehalogenation) | < 5% | Presence of protic impurities, choice of ligand. | |
| Sandmeyer Reaction | Methyl 3-hydroxy-4-methoxybenzoate | 5-15% | Reaction temperature, presence of water. |
| Azo-coupling byproducts | 1-5% | Incomplete diazotization, reaction temperature. | |
| Biaryl byproducts | < 5% | Inherent to the radical mechanism. | |
| Two-Step Synthesis | Unreacted Methyl 3-formyl-4-hydroxybenzoate | 1-10% | Incomplete conversion in the nitrile formation step. |
| Methyl 3-cyano-4-hydroxybenzoate | Variable | Incomplete methylation in the final step. |
Experimental Protocols
The following are representative protocols for the synthesis of this compound or its key precursors.
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 3-iodo-4-methoxybenzoate (Analogous Procedure)
This protocol is adapted from a procedure for the synthesis of a closely related compound, methyl 3-cyano-4-methylbenzoate.
Materials:
-
Methyl 3-iodo-4-methoxybenzoate
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve methyl 3-iodo-4-methoxybenzoate (1.0 eq), zinc cyanide (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate from Methyl 4-hydroxybenzoate
This two-step protocol is based on a patented procedure.[3]
Step 1: Formylation of Methyl 4-hydroxybenzoate
-
In a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), paraformaldehyde (8.0 eq), and dichloromethane.
-
Heat the mixture in an oil bath at 60 °C (internal temperature ~44 °C) overnight.
-
Cool the reaction to room temperature and slowly add a dilute aqueous solution of hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-formyl-4-hydroxybenzoate.
Step 2: Conversion of the Formyl Group to a Nitrile
-
To the crude methyl 3-formyl-4-hydroxybenzoate from the previous step, add hydroxylamine hydrochloride (1.1 eq) and a mixture of acetonitrile and N,N-dimethylformamide.
-
Add acetyl chloride (1.1 eq) and heat the mixture at 80 °C for 2 hours.
-
Cool to room temperature, add ethyl acetate, and wash with water.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or washing to give methyl 3-cyano-4-hydroxybenzoate.
Protocol 3: Methylation of Methyl 3-cyano-4-hydroxybenzoate
Materials:
-
Methyl 3-cyano-4-hydroxybenzoate
-
Dimethyl sulfate (DMS) or methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
Procedure:
-
In a round-bottom flask, dissolve methyl 3-cyano-4-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (1.5-2.0 eq) and stir the suspension.
-
Add dimethyl sulfate or methyl iodide (1.1-1.2 eq) dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify by recrystallization or column chromatography if necessary.
Visualizations
References
Technical Support Center: Purification of Crude Methyl 3-cyano-4-methoxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of crude Methyl 3-cyano-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as methyl 4-hydroxybenzoate.
-
Incomplete Methylation Products: If the synthesis involves methylation of a hydroxyl group, you might have residual methyl 3-cyano-4-hydroxybenzoate.
-
Byproducts from Cyanation: If a Sandmeyer reaction is used to introduce the cyano group, various side products can form.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My purified product is a pale yellow powder, is this normal?
A2: Yes, the expected appearance of this compound is a pale yellow to yellow powder.[1] Significant deviation from this, such as a dark brown or oily appearance, may indicate the presence of impurities.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for the pure compound is in the range of 119.0-128.0 °C.[1] A broad melting point range or a melting point significantly lower than this can indicate the presence of impurities.
Q4: How can I quickly assess the purity of my crude product?
A4: Thin-Layer Chromatography (TLC) is an effective technique for a rapid purity assessment. By spotting your crude material alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your sample. A single spot for your product that is well-separated from other spots suggests a relatively pure compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Low yield after recrystallization | The chosen solvent or solvent system is not optimal, leading to high solubility of the product at low temperatures. | - Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for similar compounds include ethanol/water or methanol. - Use the minimum amount of hot solvent necessary to dissolve the crude product completely. - Ensure slow cooling to allow for the formation of pure crystals. Rapid cooling can trap impurities. |
| Product appears oily or fails to crystallize | - Presence of significant amounts of impurities that are depressing the melting point and interfering with crystal lattice formation. - Residual solvent. | - Attempt to remove impurities by another technique, such as column chromatography, before recrystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization. |
| Colored impurities persist after purification | The impurities are of a similar polarity to the product and co-elute or co-crystallize. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent system might be effective. |
| Poor separation during column chromatography | The eluent system does not provide sufficient resolution between the product and impurities. | - Systematically vary the polarity of the eluent. For a hexane/ethyl acetate system, a gradual increase in the proportion of ethyl acetate can improve separation. - For closely eluting spots, an isocratic elution with a finely tuned solvent ratio might be more effective than a gradient. - Ensure proper column packing to avoid channeling. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal or any other insoluble impurities.
-
To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions using collection tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. For similar compounds, purification by flash column chromatography using an ethyl acetate:dichloromethane (EtOAc:DCM) eluent has been reported.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Pale yellow to yellow powder | [1] |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.19 g/mol | |
| Melting Point | 119.0 - 128.0 °C | [1] |
Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
References
optimization of reaction conditions for Methyl 3-cyano-4-methoxybenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-cyano-4-methoxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low to No Product Yield
-
Question: I am attempting the synthesis of this compound from Methyl 3-iodo-4-methylbenzoate using a palladium-catalyzed cyanation reaction, but I am observing very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a palladium-catalyzed cyanation reaction can stem from several factors. Here is a systematic approach to troubleshooting the issue:
-
Inert Atmosphere: The Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0), is highly sensitive to oxygen. Ensure that the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1] This can be achieved by thoroughly degassing the solvent and using Schlenk line techniques.
-
Catalyst Quality: The palladium catalyst can degrade over time. Use a fresh batch of the catalyst or test its activity on a known reaction.
-
Reagent Purity: The purity of the starting materials, especially the Methyl 3-iodo-4-methylbenzoate and the cyanide source (e.g., zinc cyanide), is crucial. Impurities can poison the catalyst.
-
Solvent Purity: The solvent, typically DMF, must be anhydrous. The presence of water can interfere with the reaction. Use a freshly opened bottle of anhydrous DMF or dry it using standard procedures.
-
Reaction Temperature: The reaction is typically heated. Ensure the reaction mixture reaches and is maintained at the specified temperature (e.g., 80°C).[1] Use an oil bath with a thermometer to monitor the temperature accurately.
-
Problem 2: Presence of Significant Impurities in the Crude Product
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Question: My reaction to synthesize this compound appears to have worked, but the crude product shows significant impurities upon analysis (TLC, NMR). What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common issue. The nature of the impurities depends on the synthetic route.
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Unreacted Starting Material: If you observe the starting material (e.g., Methyl 3-iodo-4-methylbenzoate) in your crude product, the reaction may be incomplete. Consider increasing the reaction time or the amount of the cyanide source and catalyst.
-
Hydrolysis of the Cyano Group: The cyano group can be sensitive to hydrolysis under certain workup conditions, leading to the formation of the corresponding carboxylic acid or amide. Ensure the workup is performed under neutral or mildly acidic/basic conditions and avoid prolonged exposure to strong acids or bases.
-
Side Reactions from the Catalyst: Palladium catalysts can sometimes promote side reactions. Optimizing the catalyst loading can help minimize these.
-
Problem 3: Difficulty in Purifying the Final Product
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Question: I am having trouble purifying this compound using column chromatography. The product co-elutes with impurities. What can I do to improve the purification?
-
Answer: Purification by silica gel column chromatography is the standard method for this compound.[1] If you are facing difficulties, consider the following:
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Solvent System Optimization: The choice of the mobile phase is critical. A systematic trial of different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be performed on TLC to achieve better separation.
-
Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Ethanol is often a good starting point for recrystallization of aromatic compounds.[2]
-
Chemical Treatment: If the impurity is an acidic or basic compound, a liquid-liquid extraction with a dilute acid or base during the workup can help remove it before chromatography.
-
Frequently Asked Questions (FAQs)
-
Question: What are the common synthetic routes for this compound?
-
Answer: One of the most common methods is the palladium-catalyzed cyanation of an aryl halide, such as Methyl 3-iodo-4-methylbenzoate, with a cyanide source like zinc cyanide.[1] An alternative approach involves the conversion of a formyl group into a cyano group, which avoids the use of highly toxic metal cyanides.[3][4]
-
Question: What are the key safety precautions to consider during the synthesis?
-
Answer: The synthesis involves several hazardous materials and conditions. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling palladium catalysts and cyanide sources with extreme care, as they are toxic.
-
Using an inert atmosphere for oxygen-sensitive reagents.
-
-
Question: How can I confirm the identity and purity of my synthesized this compound?
-
Answer: The identity and purity of the final product can be confirmed using various analytical techniques:
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.
-
Data Presentation
Table 1: Reaction Conditions for Palladium-Catalyzed Cyanation
| Parameter | Value | Reference |
| Starting Material | Methyl 3-iodo-4-methylbenzoate | [1] |
| Cyanide Source | Zinc Cyanide | [1] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [1] |
| Solvent | N,N-dimethylformamide (DMF) | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Atmosphere | Inert (Nitrogen) | [1] |
Experimental Protocols
Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is adapted from a published procedure.[1]
Materials:
-
Methyl 3-iodo-4-methylbenzoate (10.0 mmol)
-
Zinc cyanide (10.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (20 mL)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add Methyl 3-iodo-4-methylbenzoate (10.0 mmol), zinc cyanide (10.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (2.0 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Flush the reaction vessel with nitrogen gas for 5-10 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 5 hours under a nitrogen atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the target compound.
Visualizations
References
- 1. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
avoiding the use of highly toxic cyanide in Methyl 3-cyano-4-hydroxybenzoate preparation
Welcome to the technical support center for the synthesis of Methyl 3-cyano-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals seeking safer, more sustainable methods that avoid the use of highly toxic cyanide reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols for cyanide-free synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why should our lab avoid traditional cyanide-based syntheses?
A1: Traditional methods, such as the Rosenmund-von Braun reaction, often use highly toxic reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).[1][2] These compounds pose significant health risks, including the potential generation of lethal hydrogen cyanide (HCN) gas.[3] Adopting cyanide-free alternatives enhances laboratory safety, reduces environmental impact, and aligns with the principles of green chemistry.[4]
Q2: What are the primary cyanide-free alternatives for this synthesis?
A2: The most prominent and well-documented alternative is the palladium-catalyzed cyanation of an aryl halide precursor, such as Methyl 3-bromo-4-hydroxybenzoate.[5][6][7] This method uses a non-toxic cyanide source, most commonly potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is stable and does not readily release free cyanide ions.[1][8][9] Another innovative approach involves a two-step process where Methyl 4-hydroxybenzoate is first formylated to Methyl 3-formyl-4-hydroxybenzoate, which is then converted to the target nitrile.[10][11][12]
Q3: How do the yields of cyanide-free methods compare to traditional routes?
A3: Palladium-catalyzed cyanations using K₄[Fe(CN)₆] are highly efficient, with reported yields often ranging from good to excellent, sometimes as high as 96-97%.[13][14][15] These yields are comparable to or even exceed those of traditional methods, making it a viable and attractive alternative for both lab-scale and industrial applications.[10]
Q4: What is the key starting material for the recommended palladium-catalyzed method?
A4: The key precursor is Methyl 3-bromo-4-hydroxybenzoate . This compound can be synthesized from the readily available starting material, Methyl 4-hydroxybenzoate, through a bromination reaction.[16]
Q5: Are there other non-toxic cyanide sources besides K₄[Fe(CN)₆]?
A5: Yes, researchers have explored various safer cyanide surrogates.[8][17][18] These include zinc cyanide (Zn(CN)₂), which is less toxic than alkali metal cyanides, as well as organic sources like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), dimethylmalononitrile (DMMN), and even solvents like DMF under specific conditions.[8][13][19][20] However, K₄[Fe(CN)₆] is widely favored for its low cost, stability, and proven effectiveness in palladium-catalyzed reactions.[4][14][21]
Troubleshooting Guides
This section addresses common issues encountered during the palladium-catalyzed cyanation of Methyl 3-bromo-4-hydroxybenzoate using K₄[Fe(CN)₆].
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂). This reduction can fail. Ensure phosphine ligands are not oxidized before use. Consider a brief pre-heating step of the catalyst and ligand before adding the substrate to facilitate the formation of the active Pd(0) complex.[22][23] |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst through oxidation.[24] Ensure all solvents are thoroughly degassed before use. The reaction vessel should be purged and maintained under an inert atmosphere (Nitrogen or Argon) for the entire duration of the experiment.[24] |
| Impure Starting Materials | Impurities in the Methyl 3-bromo-4-hydroxybenzoate or the cyanide source can poison the catalyst.[24] Purify the starting material by recrystallization or column chromatography if its purity is questionable. |
| Incorrect Base or Solvent | The choice of base and solvent is critical. An inorganic base like sodium carbonate (Na₂CO₃) is often required.[14] A mixed solvent system, such as acetonitrile/water or dioxane/water, is often used to dissolve both the organic substrate and the inorganic cyanide salt.[14][25] |
Problem 2: Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | If the catalyst degrades, side reactions can occur. Ensure the reaction temperature is not too high. The stability of the catalytic complex depends on the ligand; consider screening different phosphine ligands (e.g., dppf, CM-phos) to find one that is more robust under your conditions.[13][15] |
| Presence of Pd(II) Species | Residual Pd(II) species can promote the homocoupling of organometallic intermediates.[22] Ensure the reduction to Pd(0) is efficient. The addition of a mild reductant or optimizing the ligand-to-metal ratio can sometimes help. |
Problem 3: Reaction Stalls or is Irreproducible
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning by Cyanide | Although K₄[Fe(CN)₆] is stable, slow decomposition or side reactions can release free cyanide, which is known to poison palladium catalysts.[7][25] Using K₄[Fe(CN)₆] in slight excess is generally not recommended. Ensure the stoichiometry is precise as per the protocol. |
| Inconsistent Reagent Quality | The quality and hydration state of K₄[Fe(CN)₆]•3H₂O can vary between batches.[25] Use a fresh, high-purity batch of the reagent and store it properly. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes and compares the key quantitative parameters of the traditional cyanide method versus the safer, palladium-catalyzed alternative.
| Parameter | Traditional Method (Rosenmund-von Braun type) | Palladium-Catalyzed Cyanation |
| Starting Material | Methyl 4-hydroxy-3-iodobenzoate[2] | Methyl 3-bromo-4-hydroxybenzoate |
| Cyanating Agent | Copper(I) Cyanide (CuCN)[2] | Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])[14] |
| Toxicity Profile | HIGHLY TOXIC [10][11] | LOW TOXICITY [1][9] |
| Catalyst | Stoichiometric or catalytic CuCN | Pd(OAc)₂ / Phosphine Ligand (e.g., CM-phos)[15] |
| Typical Yield | ~90-100% (Lab scale)[2] | 74 - 97%[15] |
| Reaction Temperature | High (e.g., 105-200 °C)[1][2] | Mild (e.g., 50-110 °C)[9][13] |
| Key Advantage | Established, high-yielding protocol | Enhanced safety, green chemistry, mild conditions |
| Key Disadvantage | Extreme toxicity, harsh conditions, metal waste | Higher initial cost of palladium catalyst and ligands |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 3-bromo-4-hydroxybenzoate
This protocol is adapted from highly efficient, modern palladium-catalyzed cyanation methods.[14][15]
Materials:
-
Methyl 3-bromo-4-hydroxybenzoate
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]•3H₂O) (0.5 equivalents)[25]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[15]
-
CM-phos ligand (4 mol%)[15]
-
Sodium carbonate (Na₂CO₃) (1.2 equivalents)[14]
-
Degassed Acetonitrile (MeCN)
-
Degassed Deionized Water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add Methyl 3-bromo-4-hydroxybenzoate (1.0 mmol), K₄[Fe(CN)₆]•3H₂O (0.5 mmol, 211 mg), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (1.2 mmol).
-
Seal the tube with a Teflon-lined cap. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[25]
-
Add degassed acetonitrile and degassed water via syringe to the reaction tube to create a desired solvent ratio (e.g., 1:1 or as optimized, total volume ~5 mL).[14][25]
-
Place the reaction tube in a pre-heated oil bath at 70-80 °C.[14]
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure Methyl 3-cyano-4-hydroxybenzoate.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed cyanation experiment, from setup to product isolation.
Caption: General experimental workflow for cyanide-free synthesis.
Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction between an aryl halide and a cyanide source. The catalytic cycle is a fundamental concept in transition metal catalysis.[7][23][26]
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cyanation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02140F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 11. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 15. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 16. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 17. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 20. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01286F [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
- 25. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
challenges in the scale-up of Methyl 3-cyano-4-methoxybenzoate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Methyl 3-cyano-4-methoxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
The primary challenges in the large-scale synthesis of this compound revolve around the hazardous nature of cyanating agents, the need for precise control over reaction conditions, and ensuring product purity. Key issues include managing the toxicity of cyanide reagents, controlling exothermic reactions, maintaining cryogenic temperatures if required, and minimizing the formation of impurities.[1][2][3] Continuous flow chemistry can be an effective strategy to mitigate some of these risks by handling smaller volumes of hazardous materials at any given time.[1][2][3]
Q2: What are the common synthetic routes for introducing the cyano group in aromatic compounds like this compound?
Common methods for synthesizing aromatic nitriles include the Sandmeyer reaction, cyanation of aryl halides, and the dehydration of amides or aldoximes.[4] The direct cyanation of aryl halides often employs toxic metal cyanides like CuCN, KCN, or NaCN.[5] To circumvent the use of highly toxic reagents, an alternative approach involves the conversion of a formyl group into a cyano group, which is considered a more efficient and safer method for large-scale production.[6][7]
Q3: What safety precautions are crucial when handling cyanide reagents on a large scale?
Due to the high toxicity of cyanide reagents and the potential release of hydrogen cyanide (HCN) gas, stringent safety protocols are essential.[8] Key safety measures include:
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Engineering Controls: Using HCN gas detectors, multi-stage scrubbers, and ensuring adequate ventilation.[8]
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Personal Protective Equipment (PPE): Utilizing appropriate respirators, chemical-resistant gloves, and protective clothing.[8][9]
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Emergency Preparedness: Having cyanide antidotes readily available and establishing clear emergency procedures.[8][9]
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Waste Disposal: Treating all cyanide-containing waste in a dedicated disposal system.[9]
Q4: How can the formation of impurities be minimized during production?
Minimizing impurities requires strict control over reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[10] Common impurities can include unreacted starting materials, byproducts from side reactions, and colored impurities from oxidation.[11] Purification methods like recrystallization and column chromatography are often necessary to achieve the desired product purity.[11] Performing the reaction under an inert atmosphere can help prevent oxidation of phenolic intermediates, if any are present in the synthetic route.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using TLC or HPLC to ensure completion.[10]- Verify the quality and stoichiometry of all reagents.- Optimize reaction temperature and time. |
| Product loss during workup. | - Optimize extraction and recrystallization procedures to minimize losses.[10]- Ensure pH is controlled during aqueous workup to prevent product degradation. | |
| Low Purity | Presence of starting materials. | - Ensure the reaction goes to completion.- Optimize purification methods (recrystallization solvent, chromatography conditions).[11] |
| Formation of byproducts (e.g., isomers, dimers). | - Adjust reaction temperature; lower temperatures often increase selectivity.[10]- Control the rate of reagent addition to prevent localized high concentrations.- Investigate alternative catalysts or solvents to improve selectivity. | |
| Poor Reproducibility at Scale | Inefficient heat transfer in larger reactors. | - Ensure adequate mixing and use a reactor with appropriate heat exchange capacity.- Consider a scale-down model to study mixing and heat transfer effects.[12] |
| Mass transfer limitations. | - Improve agitation to ensure homogeneity.- For multiphasic reactions, consider phase-transfer catalysts.[13] | |
| Safety Incidents (e.g., gas release) | Reaction with acidic substances or water. | - Strictly control the pH of the reaction mixture.- Ensure all equipment is dry and handle cyanide reagents in a controlled environment to prevent contact with moisture.[8][9] |
| Exothermic reaction runaway. | - Implement controlled addition of reagents.- Ensure adequate cooling capacity for the reactor.- Consider using continuous flow reactors for better temperature control.[1][2][3] |
Experimental Protocols
Protocol 1: Cyanation of an Aryl Halide (Illustrative)
This protocol is a generalized procedure based on common methods for palladium-catalyzed cyanation.
Materials:
-
Aryl halide (e.g., Methyl 3-iodo-4-methoxybenzoate)
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel under an inert atmosphere.
-
To the vessel, add the aryl halide, zinc cyanide, and the palladium catalyst.
-
Add the solvent (DMF) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Conversion of a Formyl Group to a Cyano Group (Illustrative)
This protocol outlines a general two-step process to avoid the direct use of highly toxic cyanides.
Step 1: Formation of Aldoxime
-
Dissolve the starting aldehyde (e.g., Methyl 3-formyl-4-methoxybenzoate) in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/HPLC).
-
Remove the solvent under reduced pressure.
-
Isolate the aldoxime intermediate through extraction or precipitation.
Step 2: Dehydration of Aldoxime to Nitrile
-
Dissolve the aldoxime in a suitable solvent (e.g., acetic anhydride, DMF).
-
Add a dehydrating agent (e.g., acetic anhydride, thionyl chloride).
-
Heat the reaction mixture to drive the dehydration.
-
Monitor the formation of the nitrile by TLC or HPLC.
-
After completion, cool the mixture and carefully quench any excess dehydrating agent.
-
Isolate and purify the final nitrile product using standard extraction and purification techniques.
Visualizations
Caption: Synthetic routes for this compound production.
Caption: Troubleshooting workflow for low yield and purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 5. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 7. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mixing Scale-Up and Scale-Down Issues in Pharmaceutical and Biopharmaceutical Processes | AIChE [proceedings.aiche.org]
- 13. tandfonline.com [tandfonline.com]
stability issues of Methyl 3-cyano-4-methoxybenzoate under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 3-cyano-4-methoxybenzoate. The following troubleshooting guides and frequently asked questions (FAQs) address potential stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve hydrolysis of the methyl ester, potential hydrolysis of the cyano group under harsh conditions, and photodegradation due to the methoxy-substituted aromatic ring. It is crucial to consider the pH, temperature, and light exposure during storage and experimentation.
Q2: How does pH affect the stability of the ester group in this compound?
A2: The methyl ester group is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[1][2][3]
-
Acidic Conditions: In the presence of acid, the ester can undergo hydrolysis to yield 3-cyano-4-methoxybenzoic acid and methanol.[1] This reaction is typically slower than base-catalyzed hydrolysis.
-
Basic Conditions: Under basic conditions (saponification), the ester is readily hydrolyzed to form the corresponding carboxylate salt (3-cyano-4-methoxybenzoate) and methanol.[1][2] This reaction is generally rapid and irreversible.
-
Neutral Conditions: At neutral pH, hydrolysis is significantly slower but can still occur, especially at elevated temperatures.
Q3: Is the cyano (nitrile) group stable?
A3: The cyano group in benzonitriles is generally stable under mild conditions.[4][5][6] However, it can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under more forceful acidic or basic conditions, often requiring elevated temperatures.
Q4: What is the expected thermal stability of this compound?
A4: While specific data for this compound is limited, aromatic esters and nitriles are typically thermally stable at ambient and moderately elevated temperatures in the absence of reactive agents. However, high temperatures, especially in the presence of water, acids, or bases, can accelerate degradation reactions such as hydrolysis. Studies on the thermal decomposition of related compounds like anisole have been conducted at very high temperatures (850-1000 K).[7]
Q5: Is this compound sensitive to light?
A5: Methoxy-substituted aromatic compounds can be susceptible to photodegradation.[8][9][10] The methoxy group can influence the electron density of the aromatic ring, potentially making it more reactive towards photolytic cleavage or other photochemical reactions when exposed to UV or even high-intensity visible light. It is advisable to protect solutions and solid samples from light.
Q6: How should I store this compound to ensure its stability?
A6: To maximize stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to high humidity, extreme temperatures, and direct light. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample appearance (e.g., discoloration, clumping) over time. | Photodegradation or reaction with atmospheric moisture. | Store the compound in an amber vial or a container wrapped in aluminum foil. Ensure the container is tightly sealed and consider using a desiccator. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) of a stored solution. | Hydrolysis of the ester or cyano group. | Prepare fresh solutions for analysis. If using buffered solutions, ensure the pH is near neutral and analyze them promptly. Avoid high temperatures. |
| Poor yield or unexpected side products in a reaction involving this compound under basic conditions. | Saponification of the methyl ester. | If the ester functionality is required for the reaction, avoid strongly basic conditions. Consider using non-nucleophilic bases or protecting groups if necessary. |
| Inconsistent experimental results with older batches of the compound. | Gradual degradation due to improper storage. | Re-analyze the purity of the older batch before use. If degradation is suspected, it is best to use a fresh, validated batch of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Incubate all three solutions at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples):
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute the samples with mobile phase and analyze by HPLC to determine the percentage of degradation and identify any degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Quartz cuvettes or transparent glass vials
-
Photostability chamber with a calibrated light source (providing UVA and visible light, as per ICH Q1B guidelines)
-
Control samples wrapped in aluminum foil
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of 0.1 mg/mL.
-
Exposure:
-
Place the sample solution in transparent vials inside the photostability chamber.
-
Prepare a control sample by wrapping an identical vial with aluminum foil to protect it from light and place it alongside the exposed sample.
-
-
Incubation: Expose the samples to a controlled light source for a specified duration (e.g., until an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter is reached).
-
Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC to quantify any degradation.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. quora.com [quora.com]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. zenodo.org [zenodo.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Benzonitrile - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
identifying and removing impurities from Methyl 3-cyano-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-cyano-4-methoxybenzoate. The information is structured to address common challenges encountered during the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, the most likely impurities include:
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Starting Materials: Unreacted starting materials such as Methyl 4-methoxybenzoate or Methyl 3-formyl-4-methoxybenzoate.
-
Intermediates: Incomplete conversion of intermediates, for instance, the corresponding aldoxime if the cyano group is formed from an aldehyde.
-
Side-Products: Byproducts from side reactions, which can include regioisomers or products of over-methylation if a demethylated precursor is used.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as dichloromethane, ethyl acetate, or hexane.[1]
Q2: What analytical techniques are recommended for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the sample and separating non-volatile impurities. A reverse-phase C18 column with a gradient elution is a good starting point.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents.[3][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification of specific impurities by comparing the spectrum of the crude product to that of the pure compound.[7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and identifying impurities with distinct vibrational modes.
Q3: My purified this compound is a pale yellow to yellow powder. Is this normal?
A3: Yes, the appearance of this compound is typically described as a pale yellow to yellow powder.[11][12] However, a significant deviation in color, such as a dark brown or oily appearance, may indicate the presence of impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptom: HPLC or GC analysis shows multiple peaks, and the purity of the crude product is below the desired level.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature to drive the reaction to completion. |
| Side Reactions | Optimize reaction conditions by adjusting temperature, reagent stoichiometry, or order of addition to minimize the formation of byproducts. |
| Degradation of Product | If the reaction is sensitive to heat or prolonged reaction times, work to minimize both to prevent degradation of the final product. |
Issue 2: Difficulty in Removing a Specific Impurity
Symptom: A persistent impurity peak is observed in the analytical chromatogram even after initial purification attempts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution in Chromatography | Optimize the chromatographic method. For HPLC, adjust the mobile phase gradient, change the stationary phase, or modify the pH of the mobile phase. For column chromatography, try a different solvent system with varying polarity. |
| Similar Solubility Profile | If recrystallization is ineffective, it's likely the impurity has a similar solubility to the product in the chosen solvent. Experiment with different solvent systems, including solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/pentane), to find a system where the solubility difference is more pronounced.[1] |
| Isomeric Impurity | Isomers can be particularly challenging to separate. High-resolution analytical techniques and preparative chromatography may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of solid this compound by recrystallization.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13][14]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude solid until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification using silica gel column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel before adding it to the top of the column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[1]
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[13] | Can yield very pure crystalline product; relatively simple and cost-effective. | Finding a suitable solvent can be time-consuming; may result in lower yield if the compound is somewhat soluble at low temperatures. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Highly effective for separating mixtures of compounds with varying polarities; adaptable to different scales. | Can be more time-consuming and require larger volumes of solvent compared to recrystallization; potential for product loss on the column. |
Mandatory Visualization
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Troubleshooting logic for impurity identification and removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. rsc.org [rsc.org]
- 11. L11107.06 [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Bayesian Optimization of Chemical Reactions Involving Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the Bayesian optimization of chemical reactions involving substituted benzoates.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Bayesian optimization algorithm for a Suzuki-Miyaura cross-coupling of a substituted benzoate is not converging to a high-yield condition. What are the common causes?
A1: Non-convergence in Bayesian optimization of cross-coupling reactions can stem from several factors:
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Inadequate Exploration of the Search Space: The algorithm might be prematurely exploiting a local optimum. This can happen if the initial sampling of reaction conditions is not diverse enough. It is crucial to ensure the initial set of experiments covers a wide range of parameters (ligands, bases, solvents, temperatures).[1]
-
Poor Choice of Descriptors: The features used to represent the substituted benzoates and other reagents (e.g., ligands, bases) may not be capturing the properties that most influence the reaction outcome. Consider using descriptors based on Density Functional Theory (DFT) or other computational chemistry methods to better represent the electronic and steric properties of the molecules.[2]
-
Inaccurate Data Input: Errors in recording reaction yields or conditions can mislead the optimization algorithm. Double-check all data entered into the system for accuracy.
-
"Noisy" Experimental Data: High variability in experimental results for the same reaction conditions can confuse the model. It's important to ensure good experimental practice to minimize random errors. The optimization algorithm should also be robust to a certain level of noise.[2]
Q2: I am observing significant steric hindrance with my ortho-substituted benzoate, leading to low yields. How can Bayesian optimization help address this?
A2: Steric hindrance from ortho-substituents is a known challenge in reactions involving substituted benzoates.[3] Bayesian optimization can be a powerful tool to navigate this issue:
-
Systematic Exploration of Ligand/Catalyst Space: The algorithm can efficiently screen a large and diverse library of ligands and catalysts to find a combination that can overcome the steric bulk of the ortho-substituent.[4] This is often more effective than relying on chemical intuition alone.
-
Fine-Tuning of Reaction Conditions: The optimization can precisely tune continuous variables like temperature and reaction time. Sometimes, a slight adjustment in these parameters can significantly improve the yield by providing the necessary energy to overcome the activation barrier imposed by steric hindrance without leading to decomposition.[4]
Q3: My automated reaction optimization platform for the esterification of a substituted benzoic acid is giving inconsistent results. What should I check?
A3: Inconsistent results in automated platforms can be due to both chemical and technical issues:
-
Reagent Stability and Dispensing: Ensure that all reagents, especially organometallic catalysts and bases, are stable under the reaction and storage conditions. Inaccurate dispensing of reagents by the robotic system is a common source of error. Regularly calibrate the liquid handlers and solid dispensing units.
-
Reaction Homogeneity: In multi-well plate setups, ensure proper mixing in each well to maintain a homogeneous reaction mixture. Inadequate stirring can lead to localized concentration gradients and inconsistent yields.[5]
-
Temperature Control: Verify that the temperature is uniform across all reaction vessels. Temperature gradients in the heating block can lead to significant variations in reaction rates and yields.[5]
-
Cross-Contamination: Thoroughly clean the dispensing needles and reaction vessels between experiments to prevent cross-contamination, which can poison catalysts or introduce unwanted side reactions.
Q4: How do I choose the right acquisition function for my Bayesian optimization experiment?
A4: The choice of acquisition function determines the balance between exploration (sampling in regions of high uncertainty) and exploitation (sampling in regions of high predicted yield). Common choices include:
-
Expected Improvement (EI): A popular choice that focuses on improving upon the best-observed outcome so far. It's a good starting point for many reaction optimization problems.[1]
-
Upper Confidence Bound (UCB): This function explicitly balances exploration and exploitation through a tunable parameter. It can be useful when you want to more directly control the exploratory behavior of the algorithm.
-
Probability of Improvement (PI): This function is more focused on exploitation and may be suitable when you are confident that the optimal conditions are near the current best-found conditions.
The best choice can be problem-dependent, and some Bayesian optimization software allows for the use of adaptive or multiple acquisition functions.[4]
Data Presentation
The following tables summarize quantitative data from representative studies on the optimization of reactions involving benzoates and related compounds.
Table 1: Optimized Conditions for Regioselective Benzoylation of a β-glucoside using Closed-Loop Bayesian Optimization [6]
| Parameter | Optimized Condition 1 | Optimized Condition 2 |
| Benzoylating Reagent | Benzoic Anhydride | Benzoic Anhydride |
| Base | Triethylamine (Et3N) | Triethylamine (Et3N) |
| Solvent | Acetonitrile (MeCN) | 1:1 MeCN:THF |
| Equivalents of Benzoylating Reagent | 2.9 | 3.7 |
| Equivalents of Base | 5.0 | 5.0 |
| Concentration (M) | 0.2 | 0.2 |
| Time between Base and Reagent Addition (s) | 10 | 10 |
| Yield (%) | 85 | 90 |
Note: The yields are for the 6-O-monobenzoylation product.
Table 2: Automated Self-Optimization of a Suzuki-Miyaura Cross-Coupling Reaction [4]
| Experiment | Ligand | Residence Time (min) | Temperature (°C) | Catalyst mol% | Yield (%) |
| Initial 1 | CyJohnPhos | 1.0 | 30 | 0.5 | 65 |
| Initial 2 | DavePhos | 10.0 | 110 | 2.5 | 88 |
| ... | ... | ... | ... | ... | ... |
| Optimum | CyJohnPhos | 8.5 | 105 | 0.97 | 93 |
This table shows a subset of the data to illustrate the optimization process. The full optimization involved 25 experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments involving substituted benzoates, adaptable for Bayesian optimization.
Protocol 1: Automated Suzuki-Miyaura Cross-Coupling of a Substituted Aryl Benzoate
This protocol is adapted from automated flow chemistry setups used for reaction optimization.[4][7]
1. Reagent and Stock Solution Preparation:
- Prepare stock solutions of the substituted aryl benzoate, boronic acid, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., a biarylphosphine ligand), and base (e.g., K₃PO₄) in a suitable solvent (e.g., THF/water mixture).
- Ensure all solutions are degassed and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
2. Automated Flow Reactor Setup:
- Use a multi-pump automated flow chemistry system connected to the reagent stock solutions.
- The pumps are controlled by the Bayesian optimization software, which dictates the flow rates of each reagent to achieve the desired stoichiometry, concentration, and residence time.
- The reaction occurs in a heated microreactor or packed-bed reactor.
3. Bayesian Optimization Loop:
- Initialization: The software begins by running a set of initial experiments with diverse reaction conditions to build an initial model of the reaction landscape.
- Iteration:
- The software's acquisition function suggests the next set of experimental conditions that are most likely to improve the reaction yield.
- The automated system sets the corresponding pump flow rates and reactor temperature.
- The reaction mixture is collected at the reactor outlet and analyzed online (e.g., by in-line HPLC or NMR) or offline (by automated sampling and injection into an analytical instrument).[8]
- The yield is calculated and fed back to the Bayesian optimization algorithm.
- The algorithm updates its model with the new data point and suggests the next experiment.
- Termination: The optimization loop continues until a predefined stopping criterion is met (e.g., a target yield is achieved, the experimental budget is exhausted, or the yield plateaus).
Protocol 2: High-Throughput Screening for Buchwald-Hartwig Amination of a Substituted Aryl Benzoate
This protocol is based on high-throughput experimentation (HTE) in 96-well plates, which can be guided by a Bayesian optimization algorithm.[5][9]
1. Plate Preparation:
- In a 96-well plate, dispense the substituted aryl benzoate and the amine coupling partner as solids or concentrated stock solutions.
- Prepare separate stock solutions of a library of palladium catalysts, ligands, and bases in a suitable solvent (e.g., toluene or dioxane).
2. Reagent Dispensing:
- Use an automated liquid handler to dispense the catalyst, ligand, and base solutions into the wells according to the experimental design generated by the Bayesian optimization software.
- Each well will represent a unique combination of reaction conditions.
3. Reaction and Analysis:
- Seal the 96-well plate and place it on a heated shaker block to ensure uniform heating and mixing.
- After the specified reaction time, quench the reactions in all wells simultaneously.
- Perform a high-throughput workup and analysis, for example, by adding an internal standard, diluting the samples, and analyzing each well by LC-MS or GC-MS.
4. Data Feedback to Bayesian Optimization:
- The yields from all 96 reactions are fed back into the Bayesian optimization software.
- The software updates its model and designs the next 96-well plate experiment, focusing on the most promising regions of the reaction space identified in the previous round.
Mandatory Visualization
Caption: A generalized workflow for Bayesian optimization of chemical reactions.
Caption: Troubleshooting logic for low yield in Bayesian optimization experiments.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Autonomous reaction self-optimization using in-line high-field NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 3-cyano-4-methoxybenzoate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of analytical techniques for validating the structure of Methyl 3-cyano-4-methoxybenzoate, a key intermediate in organic synthesis. While single-crystal X-ray diffraction data for this specific compound is not publicly available, this guide leverages spectroscopic data for the target molecule and crystallographic data from structurally analogous compounds to provide a comprehensive comparison of the available analytical methodologies.
Executive Summary
The precise arrangement of atoms within this compound dictates its chemical reactivity and physical properties. X-ray crystallography stands as the gold standard for providing definitive three-dimensional structural information. However, in the absence of a crystal structure for the title compound, a suite of powerful spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, collectively provide robust evidence for its structural confirmation. This guide presents a detailed comparison of these methods, highlighting their respective strengths and limitations in the structural elucidation of small organic molecules.
Data Presentation: A Comparative Analysis
To illustrate the comparative power of different analytical techniques, the following tables summarize the available spectroscopic data for this compound and representative crystallographic data from closely related benzoate derivatives.
Table 1: Spectroscopic Data for this compound
| Technique | Data Type | Observed Values/Interpretation |
| ¹H NMR | Chemical Shift (δ) | Provides information on the chemical environment of hydrogen atoms. Expected signals for the aromatic protons, the methoxy group protons, and the methyl ester protons would confirm the connectivity of the molecule. |
| ¹³C NMR | Chemical Shift (δ) | Reveals the number and types of carbon atoms. Distinct signals for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the two methoxy carbons would be anticipated. |
| FTIR | Wavenumber (cm⁻¹) | Identifies characteristic functional groups. Key vibrational bands would include C≡N stretching, C=O stretching of the ester, and C-O stretching of the ether and ester groups. |
| Mass Spec. | Mass-to-charge (m/z) | Confirms the molecular weight of the compound. The molecular ion peak would correspond to the exact mass of C₁₀H₉NO₃. |
Table 2: Representative Single-Crystal X-ray Diffraction Data of Structurally Similar Benzoate Derivatives
| Parameter | Methyl 2-amino-3-chloro-4-methoxybenzoate[1] | N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[2] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 10.677(2) | 8.1974(6) |
| b (Å) | 4.0074(8) | 10.6696(7) |
| c (Å) | 11.866(2) | 12.9766(8) |
| α (°) | 90 | 90 |
| β (°) | 112.108(6) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 470.37(17) | - |
| Key Bond Length (Å) | C-Cl = 1.737(3) | C-N (cyano) = 1.140(5) |
| Key Bond Angle (°) | O-C-O (ester) = 123.4(3) | N-C-N (hydrazide) = 118.9(3) |
Note: This data is for illustrative purposes to demonstrate the type of precise geometric information obtained from X-ray crystallography.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, cooling of a hot saturated solution, or vapor diffusion. The crystal should ideally be 0.1-0.5 mm in all dimensions.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.
-
Structure Solution and Refinement: The positions of the spots are used to determine the unit cell dimensions and space group. The intensities of the spots are used to determine the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. Radiofrequency pulses are applied, and the resulting signals from the atomic nuclei (typically ¹H and ¹³C) are detected.
-
Data Processing and Interpretation: The raw data is Fourier transformed to produce a spectrum showing chemical shifts, signal integrations, and coupling patterns, which are used to deduce the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the frequencies at which the sample absorbs radiation, corresponding to the vibrational frequencies of its chemical bonds.
-
Spectral Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers, which are characteristic of particular functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using one of various techniques (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectral Analysis: A detector records the abundance of ions at each m/z value, producing a mass spectrum. The molecular ion peak confirms the molecular weight, and fragmentation patterns can provide structural information.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Comparison of strengths and weaknesses of analytical methods for structural elucidation.
Conclusion
The structural validation of this compound relies on a complementary suite of analytical techniques. While X-ray crystallography provides the most definitive and detailed three-dimensional structural information, its application is contingent on the ability to grow suitable single crystals. In the absence of such data for the title compound, NMR spectroscopy, mass spectrometry, and IR spectroscopy collectively offer a powerful and robust alternative for confirming its molecular structure. The spectroscopic data are consistent with the proposed structure of this compound, providing a high degree of confidence in its identity. For absolute structural proof, future work should focus on obtaining high-quality single crystals to enable X-ray crystallographic analysis. This guide underscores the importance of a multi-technique approach in modern chemical analysis, where the synergy between different methods provides a comprehensive understanding of molecular architecture.
References
- 1. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
A Comparative Analysis of Methyl 3-cyano-4-methoxybenzoate and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl 3-cyano-4-methoxybenzoate
This compound is a substituted benzonitrile derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a cyano group, a methoxy group, and a methyl ester, presents multiple points for chemical modification, making it an attractive scaffold for the development of novel bioactive molecules. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the methoxy and ester moieties can be modified to modulate physicochemical properties such as solubility and cell permeability.
Comparative Analysis of Biological Activity
Due to the absence of a single study that systematically evaluates a series of direct analogs of this compound, this section presents a comparative table of IC50 values for structurally related benzonitrile and benzoate derivatives from various studies. This data provides a preliminary understanding of how different substituents on the benzene ring may influence biological activity, primarily antiproliferative effects on cancer cell lines.
Disclaimer: The following data is compiled from different sources and was not generated in a side-by-side comparative study. Therefore, direct comparisons of potency should be interpreted with caution, as experimental conditions may have varied between studies.
| Compound ID | Structure | Target/Cell Line | Activity (IC50/GI50) | Reference |
| This compound |
| Data not available in comparative studies | N/A | |
| Analog 1 (4-cyanophenyl derivative) | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 (Breast Cancer) | 1.0 ± 0.1 μM | [3] |
| Analog 2 (3-bromophenylamino derivative) | 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | 0.029 nM | [4] |
| Analog 3 (4-methylcoumarin derivative) | 3-(n-decyl)-7,8-dihydroxy-4-methylcoumarin | MCF-7 (Breast Cancer) | 25.1 µM | [5] |
| Analog 4 (Quinobenzothiazine derivative) | 9-bromo-12(H)-quino[3,4-b][5][6]benzothiazine | C-32 (Amelanotic Melanoma) | 5.6-12.4 µg/ml | [7][8] |
Interpretation of the Data:
The presented data, while not a direct comparison, suggests that the benzonitrile and benzoate scaffolds are present in compounds with potent biological activities. For instance, the 4-cyanophenyl derivative (Analog 1) and the 3-bromophenylamino quinazoline derivative (Analog 2) exhibit significant antiproliferative and enzyme inhibitory activity, respectively. The data also highlights that modifications at various positions of the benzene ring and the nature of the heterocyclic system fused to it can dramatically influence potency.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its analogs, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.
MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and its analogs) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve using appropriate software.
-
Signaling Pathways and Experimental Workflows
Given that a structurally related analog of this compound is a precursor to the EGFR inhibitor Gefitinib, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a highly relevant target for this class of compounds.
Caption: Simplified EGFR signaling pathway.
The following diagram illustrates a logical workflow for the comparative analysis of this compound and its analogs.
Caption: Workflow for comparative analysis.
Conclusion
While a definitive, side-by-side comparative study is currently lacking, the available literature on related compounds suggests that this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationships, although inferred from a collection of studies, indicate that modifications to the substituents on the benzene ring and the incorporation of this scaffold into larger heterocyclic systems can lead to potent biological activity. Further systematic studies are warranted to fully elucidate the therapeutic potential of this class of compounds. This guide provides a foundational framework and the necessary experimental protocols to embark on such an investigation.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel inhibitors against cyanobacterial pyruvate dehydrogenase multienzyme complex E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antiproliferative activity of novel 12(H)-quino[3,4-b][1,4]benzothiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antiproliferative activity of novel 12(H)-quino[3,4- b][1,4]benzothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide presents a detailed spectroscopic comparison of Methyl 3-cyano-4-methoxybenzoate with two related compounds: Methyl 4-methoxybenzoate and Methyl 3-cyanobenzoate. This analysis is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization of these and similar chemical entities. The comparison is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 8.13 | d | 2.2 | H-2 |
| 8.08 | dd | 8.8, 2.2 | H-6 | |
| 7.01 | d | 8.8 | H-5 | |
| 3.96 | s | - | -OCH₃ (methoxy) | |
| 3.93 | s | - | -OCH₃ (ester) | |
| Methyl 4-methoxybenzoate [1] | 7.91 – 7.80 | m | - | H-2, H-6 |
| 6.90 – 6.80 | m | - | H-3, H-5 | |
| 3.85 | s | - | -OCH₃ (methoxy) | |
| 3.78 | s | - | -OCH₃ (ester) | |
| Methyl 3-cyanobenzoate | 8.25 | t | 1.5 | H-2 |
| 8.18 | dt | 7.8, 1.4 | H-6 | |
| 8.05 | dt | 7.9, 1.4 | H-4 | |
| 7.62 | t | 7.8 | H-5 | |
| 3.97 | s | - | -OCH₃ (ester) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 165.2 | C=O (ester) |
| 163.8 | C-4 | |
| 134.5 | C-6 | |
| 132.1 | C-2 | |
| 123.0 | C-1 | |
| 116.7 | C≡N | |
| 111.8 | C-5 | |
| 102.6 | C-3 | |
| 56.5 | -OCH₃ (methoxy) | |
| 52.4 | -OCH₃ (ester) | |
| Methyl 4-methoxybenzoate [1] | 167.1 | C=O (ester) |
| 163.5 | C-4 | |
| 131.6 | C-2, C-6 | |
| 122.7 | C-1 | |
| 113.6 | C-3, C-5 | |
| 55.4 | -OCH₃ (methoxy) | |
| 51.8 | -OCH₃ (ester) | |
| Methyl 3-cyanobenzoate | 165.1 | C=O (ester) |
| 137.2 | C-3 | |
| 134.0 | C-6 | |
| 132.8 | C-5 | |
| 130.0 | C-1 | |
| 129.8 | C-2, C-4 | |
| 118.2 | C≡N | |
| 52.7 | -OCH₃ (ester) |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch | C-O Stretch | Aromatic C=C Stretch |
| This compound | ~2230 | ~1725 | ~1280, ~1100 | ~1600, ~1500 |
| Methyl 4-methoxybenzoate | N/A | ~1720 | ~1260, ~1170 | ~1610, ~1510 |
| Methyl 3-cyanobenzoate | ~2235 | ~1730 | ~1290, ~1120 | ~1600, ~1480 |
Table 4: Mass Spectrometry (EI-MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 191 | 160 ([M-OCH₃]⁺), 132 ([M-COOCH₃]⁺) |
| Methyl 4-methoxybenzoate [2] | 166 | 135 ([M-OCH₃]⁺), 107 ([M-COOCH₃]⁺), 77 ([C₆H₅]⁺) |
| Methyl 3-cyanobenzoate | 161 | 130 ([M-OCH₃]⁺), 102 ([M-COOCH₃]⁺) |
Experimental Protocols
A general workflow for the spectroscopic analysis of the compounds is outlined below.
Caption: General workflow for spectroscopic analysis of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) and include the number of protons, multiplicity (s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as a potassium bromide (KBr) pellet or as a thin film. For the thin film method, a small amount of the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their m/z ratio and detected.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates a conceptual workflow for the characterization and screening of a novel benzoate derivative.
Caption: Conceptual workflow for benzoate derivative characterization.
References
Comparative Biological Activities of Methyl 3-cyano-4-methoxybenzoate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of Methyl 3-cyano-4-methoxybenzoate. This document synthesizes available data on their anticancer and enzyme inhibitory properties, offering a valuable resource for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The core structure of this compound, a substituted benzonitrile, serves as a versatile scaffold in medicinal chemistry.[1][2] Modifications to this core have yielded derivatives with a range of biological activities, particularly in the realms of oncology and enzyme inhibition.[3][4][5] This guide summarizes the quantitative data on the biological potency of these derivatives, details the experimental protocols used for their evaluation, and visualizes key cellular signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
| Compound Class | Derivative | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Quinoline Derivatives | 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4d ) | A549 (Lung Carcinoma) | 3.317 µM | [1] |
| 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4d ) | MCF-7 (Breast Adenocarcinoma) | 7.711 µM | [1] | |
| 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4e ) | A549 (Lung Carcinoma) | 4.648 µM | [1] | |
| 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4e ) | MCF-7 (Breast Adenocarcinoma) | 6.114 µM | [1] | |
| Thiazolylhydrazone Derivatives | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f ) | MCF-7 (Breast Cancer) | 1.0 µM | [6] |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a' ) | MCF-7 (Breast Cancer) | 1.7 µM | [6] | |
| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b' ) | HCT-116 (Colorectal Carcinoma) | 1.6 µM | [6] | |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n ) | HCT-116 (Colorectal Carcinoma) | 1.1 µM | [6] | |
| Benzoate Derivatives | Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (16c ) | Malate Dehydrogenase 1 (MDH1) | Competitive Inhibitor | [4] |
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (16c ) | Malate Dehydrogenase 2 (MDH2) | Competitive Inhibitor | [4] | |
| Hydrazone Derivatives | Compound 20 (incorporating a 4-methylsulfonylbenzene scaffold) | 59 Cancer Cell Lines (Mean GI₅₀) | 0.26 µM | [5] |
Key Signaling Pathways and Experimental Workflows
The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, many anticancer agents target pathways crucial for cell survival and proliferation.
Caption: A simplified diagram of a cell survival pathway often targeted by anticancer agents.
The evaluation of the biological activity of these compounds typically follows a standardized workflow, from initial synthesis to in-depth biological assays.
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
Experimental Protocols
A fundamental technique for assessing the anticancer potential of these derivatives is the MTT assay, which measures cell viability.[1]
MTT Assay for Cell Viability
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells/mL and incubated overnight in a humidified atmosphere with 5% CO₂ at 37°C.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48 hours.[7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[7]
Conclusion
The derivatives of this compound represent a promising area of research for the development of novel therapeutics. The available data on structurally related compounds indicate that modifications to the core benzonitrile structure can lead to potent anticancer and enzyme-inhibitory activities. Further synthesis and screening of a focused library of these derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
A Comparative Purity Analysis of Commercially Available Methyl 3-cyano-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the purity analysis of commercially available Methyl 3-cyano-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Recognizing that direct, publicly available comparative data is scarce due to its proprietary nature, this document outlines a robust analytical workflow. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Hypothetical data is presented to illustrate how results can be structured and interpreted, enabling researchers to perform their own in-house comparisons of different commercial sources.
Introduction
This compound (CAS No. 25978-74-9) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is critical, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies require rigorous characterization of all starting materials, making purity assessment an essential step in drug development and manufacturing.[1]
This guide details the analytical methodologies required to assess the purity of this compound, identify potential impurities, and quantify the main component. The techniques described—HPLC, GC-MS, and qNMR—are standard in the pharmaceutical industry and provide orthogonal information for a comprehensive purity profile.[2][]
Analytical Workflow and Methodologies
A systematic approach is necessary to accurately determine the purity of a given lot of this compound. The following workflow illustrates the process from sample reception to final purity assessment.
Caption: Overall workflow for the purity analysis of this compound.
Potential Impurities
Based on common synthetic routes for this compound, which often start from methyl 4-hydroxybenzoate derivatives, potential impurities may include:
-
Starting Materials: Methyl 4-hydroxybenzoate, Methyl 3-formyl-4-hydroxybenzoate.[4]
-
Intermediates: Methyl 3-amino-4-methoxybenzoate.
-
By-products: Isomeric variants or products from incomplete reactions.
-
Residual Solvents: Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) used during synthesis and purification.[4]
Experimental Protocol: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a primary method for determining purity by area percent and quantifying known impurities against a reference standard.[5] It excels at separating non-volatile, structurally related impurities.[6]
Caption: Experimental workflow for HPLC-UV purity analysis.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For known impurities, quantification can be performed using external standards.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and by-products.[8][9]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 600.[10]
-
Sample Preparation: Prepare a 1.0 mg/mL solution in a suitable solvent like dichloromethane or acetone.
-
Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times. Quantification can be performed using an internal standard.
Experimental Protocol: Quantitative NMR (qNMR)
NMR spectroscopy is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[11][12] It provides an absolute measure of purity by comparing the integral of analyte signals to the integral of a certified internal standard of known purity and concentration.[13]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple proton spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a vial, then transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Use quantitative acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Hypothetical Comparative Results
To illustrate the application of these methods, this section presents hypothetical purity data for this compound obtained from three different commercial suppliers.
Table 1: Purity Assessment by HPLC-UV (% Area)
| Supplier | Lot Number | Retention Time (min) | % Area (Main Peak) | Impurity 1 (RT 3.5 min) | Impurity 2 (RT 5.2 min) | Total Impurities |
|---|---|---|---|---|---|---|
| Supplier A | L-2025-01A | 4.8 | 99.56 | 0.21% | 0.08% | 0.44% |
| Supplier B | L-2025-01B | 4.8 | 98.72 | 0.85% | 0.15% | 1.28% |
| Supplier C | L-2025-01C | 4.8 | 99.89 | Not Detected | 0.05% | 0.11% |
Table 2: Impurity Profile by GC-MS
| Supplier | Lot Number | Identified Impurity | Concentration (ppm) | Residual Solvent | Concentration (ppm) |
|---|---|---|---|---|---|
| Supplier A | L-2025-01A | Methyl 4-hydroxybenzoate | 150 | Dichloromethane | 45 |
| Supplier B | L-2025-01B | Methyl 4-hydroxybenzoate | 980 | Acetonitrile | 210 |
| Supplier C | L-2025-01C | Isomer X | 50 | Not Detected | < 10 |
Table 3: Absolute Purity by Quantitative NMR (qNMR)
| Supplier | Lot Number | Calculated Purity (w/w %) | Standard Deviation (n=3) |
|---|---|---|---|
| Supplier A | L-2025-01A | 99.4% | ± 0.2% |
| Supplier B | L-2025-01B | 98.5% | ± 0.3% |
| Supplier C | L-2025-01C | 99.7% | ± 0.1% |
Discussion
The hypothetical data illustrates a scenario where all three suppliers provide material with a purity of over 98%, which may meet the typical specification of ≥97% often seen in catalogues.[14][15] However, a more detailed analysis reveals significant differences.
-
Supplier C demonstrates the highest purity across all three analytical methods. The HPLC data shows the lowest total impurity level, GC-MS analysis indicates negligible residual solvent, and the qNMR provides the highest absolute purity value.
-
Supplier B shows the lowest purity. The HPLC results indicate a significant related substance impurity at 0.85%, and the GC-MS data shows a high concentration of both a process impurity (Methyl 4-hydroxybenzoate) and a residual solvent (Acetonitrile). The qNMR result corroborates this lower purity.
-
Supplier A presents an intermediate level of quality. While the purity is high, it contains detectable levels of starting material and residual solvent, albeit at much lower levels than Supplier B.
For drug development professionals, Supplier C would be the preferred choice due to its higher purity and lower impurity profile, which translates to lower risk in the subsequent synthetic steps and for the final API. The information from orthogonal techniques (HPLC, GC-MS, and qNMR) provides a comprehensive and confident assessment of material quality.
Conclusion
A thorough purity analysis of starting materials like this compound is a non-negotiable aspect of pharmaceutical development. Relying solely on a supplier's certificate of analysis is insufficient for critical applications. By implementing a multi-technique analytical approach as outlined in this guide, researchers can independently verify purity, identify and quantify specific impurities, and make informed decisions when selecting a supplier. This rigorous in-house evaluation ensures the quality and consistency of the materials used in the synthesis of APIs, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azooptics.com [azooptics.com]
- 4. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. njlabs.com [njlabs.com]
- 6. ajast.net [ajast.net]
- 7. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. plantsjournal.com [plantsjournal.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Consistency and Purity [nmr.oxinst.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. calpaclab.com [calpaclab.com]
- 15. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Reactivity of Methyl 3-cyano-4-methoxybenzoate and Other Cyanobenzoate Esters in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Methyl 3-cyano-4-methoxybenzoate and its structural isomers in common organic cross-coupling reactions. The selection of substrates in drug discovery and development is critical, and understanding the reactivity of building blocks such as cyanobenzoate esters can significantly streamline synthesis efforts. This document summarizes the available, albeit limited, comparative experimental data and provides detailed experimental protocols for key reactions.
Introduction to Cyanobenzoate Esters in Synthesis
Cyanobenzoate esters are versatile building blocks in organic synthesis, serving as precursors to a wide array of functional groups and participating in various carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic properties of the cyano and methoxy substituents, as well as their positions on the benzene ring, can significantly influence the reactivity of the ester in cross-coupling reactions. The cyano group, being strongly electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic environment on the aromatic ring that can affect the rates and yields of catalytic reactions.
Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of an aryl halide or pseudohalide in this reaction is highly dependent on the electronic and steric environment of the reaction center.
Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
The following table presents a hypothetical comparison based on general principles. It is intended to guide experimental design rather than serve as a definitive performance guarantee.
| Substrate | Relative Position of Substituents | Expected Reactivity | Predicted Yield Range (%) | Rationale |
| Methyl 2-cyano-4-methoxybenzoate | Cyano: ortho to ester, Methoxy: para to ester | Moderate to High | 75-90 | The ortho-cyano group provides strong activation for oxidative addition. The para-methoxy group has a less pronounced deactivating effect. Steric hindrance from the ortho-cyano group could be a factor. |
| This compound | Cyano: meta to ester, Methoxy: para to ester | High | 85-95 | The cyano group at the meta position strongly activates the ring towards oxidative addition without significant steric hindrance. The para-methoxy group's donating effect is less impactful. |
| Methyl 4-cyano-3-methoxybenzoate | Cyano: para to ester, Methoxy: meta to ester | Moderate | 70-85 | The para-cyano group provides good activation. The meta-methoxy group has a weaker deactivating effect compared to an ortho or para position. |
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a cyanobenzoate ester with an arylboronic acid.
Materials:
-
Methyl cyanomethoxybenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add the methyl cyanomethoxybenzoate, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a cyanobenzoate ester.
Materials:
-
Methyl cyanomethoxybenzoate (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the methyl cyanomethoxybenzoate and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizing Reaction Workflow and Logic
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the logical relationship of factors influencing the reactivity of cyanobenzoate esters.
Conclusion
The reactivity of cyanobenzoate esters in organic reactions is a nuanced interplay of electronic and steric factors. While comprehensive, direct comparative data for this compound and its isomers is limited, an understanding of fundamental reaction mechanisms allows for reasoned predictions of their relative performance. This compound is predicted to be a highly reactive substrate in palladium-catalyzed cross-coupling reactions due to the activating effect of the meta-cyano group and the minimal steric hindrance around the reactive site. The provided experimental protocols serve as a robust starting point for the synthesis of complex molecules utilizing this versatile class of building blocks. Further high-throughput screening and detailed kinetic studies would be invaluable in providing a more definitive quantitative comparison.
assessing the reactivity of the cyano group in Methyl 3-cyano-4-methoxybenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of the cyano group in Methyl 3-cyano-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Through a comparative study with Benzonitrile, 4-Methoxybenzonitrile, and 3-Nitrobenzonitrile, this document elucidates the influence of aromatic substituents on the chemical behavior of the cyano moiety. The guide offers a qualitative assessment of the reactivity of this compound and provides detailed experimental protocols for key transformations, supported by quantitative data for the comparative compounds.
Electronic Effects on Cyano Group Reactivity
The reactivity of the cyano group in aromatic nitriles is significantly influenced by the electronic properties of the substituents on the benzene ring. Electron-donating groups (EDGs) increase the electron density at the nitrile carbon, generally decreasing its electrophilicity and thus slowing down reactions involving nucleophilic attack at this carbon. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, enhancing the electrophilicity of the nitrile carbon and accelerating such reactions.
In this compound, the methoxy group (-OCH₃) at the para position to the cyano group is a strong electron-donating group through resonance, while the methyl carboxylate group (-COOCH₃) at the meta position is a moderate electron-withdrawing group through induction. The net effect of these two groups on the cyano group's reactivity is a combination of these opposing influences. It is anticipated that the strong electron-donating effect of the methoxy group will be the dominant factor, leading to a general decrease in the reactivity of the cyano group compared to unsubstituted benzonitrile.
Comparative Data for Key Reactions
To contextualize the reactivity of this compound, this guide presents a comparative analysis of three fundamental reactions of the cyano group: hydrolysis, reduction, and [3+2] cycloaddition to form a tetrazole. The following tables summarize the reaction conditions and yields for Benzonitrile (unsubstituted), 4-Methoxybenzonitrile (electron-donating substituent), and 3-Nitrobenzonitrile (electron-withdrawing substituent).
Table 1: Comparative Data for the Hydrolysis of Benzonitriles to Benzoic Acids
| Compound | Reagents and Conditions | Yield (%) | Reference |
| Benzonitrile | 10% aq. NaOH, EtOH, reflux, 16 h | ~85% | [1] |
| 4-Methoxybenzonitrile | aq. Ba(OH)₂, reflux, 10.5 h | High (not specified) | [2] |
| 3-Nitrobenzonitrile | H₂SO₄, H₂O, heat | High (not specified) | [3] |
| This compound (Expected) | Basic or acidic hydrolysis | Moderate to High | - |
Qualitative Assessment for this compound: The electron-donating methoxy group is expected to slightly deactivate the cyano group towards hydrolysis compared to benzonitrile. However, the reaction should still proceed to completion under forcing conditions to yield the corresponding dicarboxylic acid.
Table 2: Comparative Data for the Reduction of Benzonitriles to Benzylamines
| Compound | Reagents and Conditions | Yield (%) | Reference |
| Benzonitrile | LiAlH₄, THF, 0°C to rt, 4 h | High (not specified) | [4] |
| 4-Methoxybenzonitrile | BH₂(N(iPr)₂)/cat. LiBH₄, THF, reflux | 80% | [5] |
| 3-Nitrobenzonitrile | H₂, Pd/C | High (not specified) | [6] |
| This compound (Expected) | LiAlH₄ or other reducing agents | High | - |
Qualitative Assessment for this compound: The electron-donating methoxy group may slightly hinder the reduction. However, strong reducing agents like LiAlH₄ are expected to reduce both the cyano and the ester group, leading to the corresponding amino alcohol. Selective reduction of the cyano group would require milder and more specific reagents.
Table 3: Comparative Data for the [3+2] Cycloaddition of Benzonitriles with Azide to form Tetrazoles
| Compound | Reagents and Conditions | Yield (%) | Reference |
| Benzonitrile | NaN₃, NH₄Cl, DMF, heat | ~92% | [7] |
| 4-Methoxybenzonitrile | NaN₃, Co(II)-complex, DMSO, 110°C, 12 h | 99% | [3] |
| 3-Nitrobenzonitrile | NaN₃, Co–Ni/Fe₃O₄@MMSHS, 8 min | 98% | [8] |
| This compound (Expected) | NaN₃, catalyst, heat | High | - |
Qualitative Assessment for this compound: The electron-donating methoxy group is expected to make the cyano group less electrophilic, potentially slowing down the cycloaddition. However, with appropriate catalysts and reaction conditions, high yields of the corresponding tetrazole are anticipated.
Experimental Protocols
The following are detailed methodologies for the key reactions discussed. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Hydrolysis of Aromatic Nitriles to Carboxylic Acids (Basic Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic nitrile (1.0 eq.) in ethanol (10 volumes).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2 volumes).
-
Reaction: Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and extract with an organic solvent (e.g., dichloromethane) to remove any unreacted nitrile.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of Aromatic Nitriles to Primary Amines using LiAlH₄
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Addition of Nitrile: Cool the suspension to 0°C in an ice bath and add a solution of the aromatic nitrile (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 15% aqueous NaOH (1 volume), and then water again (3 volumes).
-
Isolation: Filter the resulting white precipitate through a pad of celite and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified by distillation or chromatography.
Protocol 3: Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the aromatic nitrile (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and a catalyst such as ammonium chloride (NH₄Cl, 1.2 eq.) or a Lewis acid (e.g., ZnCl₂, 0.5 eq.).
-
Solvent: Add a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the tetrazole.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the 5-substituted-1H-tetrazole.
Visualizations
The following diagrams illustrate the general reaction pathways and a typical experimental workflow.
Caption: General pathway for the basic hydrolysis of an aromatic nitrile.
Caption: Simplified pathway for the reduction of an aromatic nitrile with LiAlH₄.
References
- 1. scribd.com [scribd.com]
- 2. Solved REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE | Chegg.com [chegg.com]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Directing Effects of Cyano and Methoxy Groups in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the directing effects of the electron-withdrawing cyano group and the electron-donating methoxy group in electrophilic aromatic substitution (EAS) reactions. The performance of benzonitrile and anisole in nitration and Friedel-Crafts acylation is examined, supported by experimental data and detailed protocols.
Introduction: The Role of Substituents in Electrophilic Aromatic Substitution
In the realm of organic synthesis, the ability to selectively introduce functional groups onto an aromatic ring is of paramount importance. Electrophilic aromatic substitution is a fundamental class of reactions for achieving this, and the regiochemical outcome is largely governed by the nature of the substituents already present on the aromatic ring. This guide focuses on a comparative analysis of two substituents with opposing electronic properties: the methoxy group (-OCH₃), a strong activating and ortho, para-directing group, and the cyano group (-CN), a strong deactivating and meta-directing group. Understanding the distinct directing effects of these groups is crucial for the rational design of synthetic routes for a wide range of organic molecules, including pharmaceuticals and functional materials.
The methoxy group, through its ability to donate electron density to the aromatic ring via resonance, enhances the ring's nucleophilicity and stabilizes the cationic intermediates formed during ortho and para attack. Conversely, the cyano group withdraws electron density from the ring through both inductive and resonance effects, thereby reducing the ring's reactivity and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-deficient substituent.
Quantitative Data Presentation
The following tables summarize the quantitative data on the relative reaction rates and isomer distributions for the nitration and Friedel-Crafts acylation of anisole and benzonitrile.
Table 1: Relative Reaction Rates of Electrophilic Aromatic Substitution (Benzene = 1)
| Compound | Substituent | Reaction | Relative Rate |
| Anisole | -OCH₃ | Nitration | 1 x 10¹⁰ |
| Benzonitrile | -CN | Nitration | 6 x 10⁻⁸ |
| Anisole | -OCH₃ | Friedel-Crafts Acylation | 1.3 x 10⁵ |
| Benzonitrile | -CN | Friedel-Crafts Acylation | Not Feasible |
Table 2: Isomer Distribution in Electrophilic Aromatic Substitution
| Compound | Reaction | Ortho (%) | Meta (%) | Para (%) |
| Anisole | Nitration | ~40 | ~1 | ~59 |
| Benzonitrile | Nitration | ~17 | ~81 | ~2[1] |
| Anisole | Friedel-Crafts Acylation | ~1 | <1 | ~99 |
| Benzonitrile | Friedel-Crafts Acylation | - | - | - |
Note: Isomer distribution for the nitration of anisole can vary depending on reaction conditions.
Experimental Protocols
Nitration of Anisole
Objective: To synthesize a mixture of ortho- and para-nitroanisole from anisole.
Materials:
-
Anisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, place 10 mL of concentrated sulfuric acid and cool it to 0°C in an ice bath.
-
Slowly add 5 mL of anisole to the cooled sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the anisole-sulfuric acid solution over a period of 30 minutes, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.
-
Separate the organic layer and wash it with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the product mixture of nitroanisoles.
-
Analyze the product distribution using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Nitration of Benzonitrile
Objective: To synthesize meta-nitrobenzonitrile from benzonitrile.
Materials:
-
Benzonitrile
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, place 10 mL of concentrated sulfuric acid and cool it to 0°C in an ice bath.
-
Slowly add 4 mL of benzonitrile to the cooled sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 4 mL of fuming nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the benzonitrile-sulfuric acid solution over a period of 30 minutes, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure meta-nitrobenzonitrile.
-
Analyze the product by melting point determination and NMR spectroscopy to confirm its identity and purity.
Friedel-Crafts Acylation of Anisole
Objective: To synthesize para-methoxyacetophenone from anisole.
Materials:
-
Anisole
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a dry flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
To the flask, add 1.5 g of anhydrous aluminum chloride and 10 mL of dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 1 mL of acetyl chloride in 5 mL of dichloromethane from the dropping funnel with stirring.
-
After the addition is complete, add a solution of 1.1 mL of anisole in 5 mL of dichloromethane dropwise over 20 minutes.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture slowly onto a mixture of 20 g of crushed ice and 5 mL of concentrated hydrochloric acid.
-
Separate the organic layer and wash it with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Recrystallize the product from a mixture of ethanol and water to obtain pure para-methoxyacetophenone.
Friedel-Crafts Acylation of Benzonitrile
The Friedel-Crafts acylation of benzonitrile is generally not a feasible reaction under standard conditions. The strongly deactivating cyano group makes the aromatic ring too electron-poor to undergo acylation. Therefore, a standard experimental protocol is not provided.
Visualization of Pathways and Workflows
Signaling Pathways: Electrophilic Aromatic Substitution Mechanisms
Caption: EAS reaction pathways for anisole and benzonitrile.
Experimental Workflow: Nitration
Caption: General experimental workflow for nitration.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Experimental workflow for Friedel-Crafts acylation.
References
Safety Operating Guide
Proper Disposal of Methyl 3-cyano-4-methoxybenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe handling and disposal of Methyl 3-cyano-4-methoxybenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical.
Personal Protective Equipment (PPE): Before handling a spill, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (nitrile rubber is recommended).
-
A fully buttoned lab coat.
-
Closed-toe shoes.
-
In case of dust or aerosols, a NIOSH-approved respirator should be used.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly. First, wash the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
Waste Disposal Procedures
All materials contaminated with this compound must be treated as hazardous waste.
Waste Classification: While a specific EPA hazardous waste code for this compound is not explicitly listed, wastes containing cyanides are generally classified as hazardous.[2] Depending on the concentration and characteristics, it could fall under several categories, including P-listed (acute hazardous), U-listed (toxic), or D003 (reactive) waste codes.[2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification.
Step-by-Step Disposal Plan:
-
Segregation: Do not mix this compound waste with other chemical waste streams.[4] Solid and liquid wastes must be collected in separate, dedicated containers.[1]
-
Containerization: Use robust, leak-proof containers clearly labeled as "Hazardous Waste - Cyanide" and include the full chemical name: "this compound". The date of waste generation should also be clearly marked.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, especially acids.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is crucial to prevent cross-contamination and ensure safety.
Decontamination Protocol:
-
Initial Rinse: In a certified chemical fume hood, rinse all contaminated glassware and equipment first with a pH 10 buffer solution.[1]
-
Oxidation: Following the buffer rinse, carefully wash the equipment with a freshly prepared 10% bleach solution. This step helps to oxidize the cyanide.[1]
-
Collection of Rinsate: All rinsate from the decontamination process must be collected and disposed of as liquid hazardous cyanide waste.[4]
-
Final Cleaning: After decontamination, the glassware and equipment can be washed with soap and water.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended pH for Decontamination Solution | 10 | [1] |
| Bleach Solution for Decontamination | 10% (freshly prepared) | [1] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Methyl 3-cyano-4-methoxybenzoate
This guide provides critical safety protocols and logistical plans for the handling and disposal of Methyl 3-cyano-4-methoxybenzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a risk of splashing or explosion.[2][3] | |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber.[3][4] It is crucial to check the glove manufacturer's chemical resistance guide.[2] Contaminated gloves should be disposed of as hazardous waste.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, buttoned and properly fitted to cover as much skin as possible.[2] |
| Apron | A chemical-resistant apron should be worn over the lab coat for added protection. | |
| Full-Length Pants and Closed-Toe Shoes | Pants should cover the entire leg, and shoes must be closed-toe and closed-heel.[2] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of inhaling dust or vapors.[1] |
Handling and Storage Protocols
All operations involving this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][6]
-
Keep containers tightly closed.
-
Store separately from acids and strong oxidizing agents to prevent the release of toxic hydrogen cyanide gas.[5]
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[7]
-
Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[1]
Emergency Procedures
Spill Response:
-
Inside a fume hood: Decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6] All contaminated materials must be disposed of as cyanide-containing hazardous waste.[6]
-
Outside a fume hood: Evacuate the area immediately.[5][6] Contact emergency services and inform them of the nature of the spill.[5]
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][8]
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration.[1] Do not use mouth-to-mouth resuscitation to avoid secondary exposure.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[10]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and empty containers should be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[6]
-
Cyanide-containing waste should be segregated from other waste streams and stored in a well-ventilated area away from acids.[9][7]
-
Waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hsa.ie [hsa.ie]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. nj.gov [nj.gov]
- 9. jst.chem.yale.edu [jst.chem.yale.edu]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
